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  • Product: 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid
  • CAS: 1344310-34-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Experimental Methodologies for 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid

Executive Summary In modern medicinal chemistry and peptide drug development, the incorporation of non-proteinogenic amino acids is a critical strategy for overcoming the pharmacokinetic limitations of native peptides. 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and peptide drug development, the incorporation of non-proteinogenic amino acids is a critical strategy for overcoming the pharmacokinetic limitations of native peptides. 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS: 1344310-34-4) is a highly specialized, unnatural phenylglycine derivative. By combining N-methylation with a polyfluorinated aromatic ring, this building block offers a unique physicochemical profile designed to enhance proteolytic stability, membrane permeability, and metabolic half-life.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind these structural modifications, provide a quantitative physicochemical matrix, and outline self-validating experimental workflows for characterizing this compound.

Structural Rationale & Mechanistic Causality

The architectural design of 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid is not arbitrary; every functional group serves a precise pharmacokinetic purpose.

  • N-Methylation (Proteolytic Stability): Native peptide bonds are highly susceptible to enzymatic cleavage. Alkylating the alpha-amino group removes the hydrogen-bond donor capability of the resulting amide bond once incorporated into a peptide sequence. As detailed in, this prevents the formation of the critical hydrogen-bonding network required by exopeptidases and endopeptidases for substrate recognition, thereby drastically increasing the half-life of the therapeutic agent.

  • 3,4,5-Trifluorophenyl Substitution (Metabolic Stability & pKa Modulation): The introduction of three highly electronegative fluorine atoms onto the phenyl ring exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the alpha-carbon and the secondary amine. Consequently, the basicity of the amine is significantly reduced. A lower pKa ensures that at physiological pH (7.4), a higher proportion of the molecule exists in an un-ionized state, facilitating passive diffusion across lipid bilayers. Furthermore, the strong C-F bonds sterically and electronically shield the aromatic ring from cytochrome P450-mediated oxidation, a concept foundational to [1].

ModulatoryEffects Core 2-(Methylamino)-2- (3,4,5-trifluorophenyl)acetic acid N_Methyl N-Methylation Core->N_Methyl Trifluoro 3,4,5-Trifluoro Substitution Core->Trifluoro Prop1 Increased Lipophilicity & Membrane Permeability N_Methyl->Prop1 Prop2 Proteolytic Stability (Steric Hindrance) N_Methyl->Prop2 Prop3 Metabolic Stability (CYP450 Shielding) Trifluoro->Prop3 Prop4 Amine pKa Modulation (Inductive Effect) Trifluoro->Prop4

Fig 1. Mechanistic causality of structural modifications on physicochemical properties.

Physicochemical Data Matrix

To facilitate rational drug design—such as the—accurate physicochemical parameters are required. The table below synthesizes the core quantitative data for this compound, cross-referenced with[1].

PropertyValueMechanistic Relevance
Molecular Formula C9H8F3NO2Core scaffold definition.
Molecular Weight 219.16 g/mol Low MW allows for multiple incorporations without violating Lipinski's Rule of 5.
Monoisotopic Mass 219.0507 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
Predicted pKa (COOH) ~1.6Highly acidic due to adjacent electron-withdrawing fluorinated ring.
Predicted pKa (NH2+) ~6.5 - 6.8Lowered basicity (vs. standard phenylglycine pKa ~8.4) increases the neutral fraction at pH 7.4.
Isoelectric Point (pI) ~4.2Net neutral charge at mildly acidic pH; critical for formulation and chromatography.
Topological Polar Surface Area 49.3 ŲExcellent for membrane permeability (well below the 140 Ų threshold).

Self-Validating Experimental Workflows

Theoretical predictions of fluorinated compounds often deviate from empirical reality due to complex hydration sphere dynamics. Therefore, rigorous, self-validating physical characterization is mandatory.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS

Causality: While in-silico LogP tools are useful, they struggle with polyfluorinated inductive effects. A physical shake-flask method coupled with LC-MS/MS provides the true thermodynamic distribution coefficient (LogD) at physiological pH.

  • Buffer Preparation: Prepare 10 mM Phosphate-Buffered Saline (PBS) adjusted precisely to pH 7.4.

  • System Equilibration: Mutually saturate 1-octanol and the PBS buffer by stirring them together for 24 hours at 25°C, then separate the phases.

  • Partitioning: Dissolve the compound in the pre-saturated PBS to a final concentration of 100 µM. Add an equal volume of pre-saturated 1-octanol in a glass vial.

  • Thermodynamic Mixing: Shake the vials at 300 rpm for 24 hours at 25°C. Causality: 24 hours ensures true thermodynamic equilibrium is reached, preventing false kinetic partitioning data.

  • Phase Separation: Centrifuge the emulsion at 10,000 × g for 15 minutes to ensure complete phase boundary separation.

  • Quantification: Extract aliquots from both the aqueous and organic phases. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the transition m/z 220.05 → fragment.

  • Self-Validation Check:

    • Mass Balance: The sum of the Area Under the Curve (AUC) for both phases must equal the AUC of the initial 100 µM stock. A deviation >5% indicates precipitation or adsorption to the glass vial.

    • Reference Standard: Run Propranolol concurrently. If its calculated LogD deviates from the literature value (~1.2), the entire assay must be rejected and recalibrated.

Protocol 2: Enantiomeric Resolution and Validation via Chiral HPLC

Causality: The alpha-carbon is a chiral center. Because biological targets (e.g., enzymes, receptors) are inherently chiral, the (R) and (S) enantiomers will exhibit vastly different pharmacological profiles.

  • Sample Preparation: Dissolve the racemic mixture of the compound in Methanol/Isopropanol (80:20 v/v) at a concentration of 5 mg/mL.

  • Chromatographic Parameters:

    • Column: Preparative Chiralcel OD-H (250 × 21.2 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (85:15:0.1 v/v/v). Causality: The addition of 0.1% TFA is critical to suppress the ionization of the carboxylic acid moiety, which prevents severe peak tailing on the chiral stationary phase.

  • Isocratic Elution: Run at a flow rate of 15.0 mL/min, monitoring UV absorbance at 254 nm (leveraging the chromophore of the fluorinated phenyl ring).

  • Fraction Collection: Collect the baseline-resolved peaks corresponding to Enantiomer 1 and Enantiomer 2. Evaporate the solvent using a vacuum centrifuge.

  • Self-Validation Check (Orthogonal Testing):

    • Analytical Re-injection: Re-inject the isolated fractions onto an analytical Chiralcel OD-H column. The Enantiomeric Excess (ee) must be >99%.

    • Polarimetry: Dissolve the purified fractions in 1M HCl and measure the specific optical rotation [α]D20​ to unambiguously assign the stereochemistry based on established literature standards for phenylglycine derivatives.

Workflow Step1 Racemic Mixture (5 mg/mL in MeOH/IPA) Step2 Chiral HPLC Separation (Chiralcel OD-H, 0.1% TFA) Step1->Step2 Branch1 (R)-Enantiomer Fraction Step2->Branch1 Peak 1 Branch2 (S)-Enantiomer Fraction Step2->Branch2 Peak 2 Step3 Solvent Evaporation (Vacuum Centrifugation) Branch1->Step3 Branch2->Step3 Val1 Chiral Purity Check (Analytical HPLC, ee > 99%) Step3->Val1 Val2 Optical Rotation (Polarimetry) Step3->Val2 Val3 Mass Confirmation (HRMS, m/z 220.05) Step3->Val3

Fig 2. Self-validating workflow for chiral resolution and downstream purity validation.

References

  • PubChem Compound Summary for CID 63076106, 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthetic Preparation of N-Methyl-α-amino Acids Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues Source: RSC Chemical Biology URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid: A Technical Guide

Executive Overview The compound 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS: 1344310-34-4) is a highly specialized, non-natural amino acid derivative utilized as a chiral building block in advanced pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS: 1344310-34-4) is a highly specialized, non-natural amino acid derivative utilized as a chiral building block in advanced pharmaceutical synthesis[1]. Understanding its thermodynamic stability is critical for drug development professionals, as the molecule's unique architecture—combining a polyfluorinated aromatic ring with an N-methylated amine—creates a complex physicochemical landscape.

This whitepaper dissects the thermodynamic causality governing the solid-state and solution-state stability of this molecule, providing self-validating experimental methodologies to profile its degradation kinetics accurately.

Molecular Architecture & Thermodynamic Causality

The thermodynamic behavior of this molecule is dictated by two primary structural modifications relative to a standard phenylglycine backbone:

  • The "Fluorous Effect" (3,4,5-Trifluoro Substitution): Fluorine is the most electronegative element. The introduction of three fluorine atoms exerts a profound inductive electron-withdrawing effect (-I effect) on the aromatic ring. While the C-F bonds themselves possess exceptionally high bond dissociation energies (~116 kcal/mol) that confer extreme resistance to oxidative and metabolic degradation[2], this electron withdrawal increases the acidity of the α -proton. Consequently, the activation energy for base-catalyzed racemization is significantly lowered compared to unfluorinated analogs.

  • N-Methylation: Methylating the primary amine sterically hinders nucleophilic attacks (e.g., preventing Maillard-type reactions with reducing excipients). Thermodynamically, it removes one hydrogen bond donor from the crystal lattice. This alteration typically lowers the enthalpy of fusion ( ΔHfus​ ) and the melting point ( Tm​ ) while increasing lipophilicity.

Degradation API 2-(Methylamino)-2- (3,4,5-trifluorophenyl)acetic acid Racemization Base-Catalyzed Racemization API->Racemization pH > 8.0 (Solution) Decarboxylation Thermal Decarboxylation API->Decarboxylation T > 180°C (Solid) Oxidation Oxidative N-demethylation API->Oxidation ROS / Peroxides

Fig 1: Primary thermodynamic and kinetic degradation pathways.

Solid-State Thermodynamic Profiling

To accurately map the solid-state stability of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid, we utilize Simultaneous Thermal Analysis (STA) . STA combines Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) into a single run. This orthogonality is crucial: it allows us to differentiate between a purely endothermic melting event and an endothermic/exothermic decomposition event (like decarboxylation)[3].

Table 1: Representative Thermodynamic & Physicochemical Parameters
ParameterValue / RangeAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 210 – 225 °C (dec.)DSCIndicates crystal lattice energy; N-methylation lowers Tm​ vs primary amine.
Onset of Decomposition ( Td​ ) > 220 °CTGADefines the upper thermal boundary before decarboxylation occurs.
Isoelectric Point (pI) ~ 4.5 – 5.5PotentiometryZwitterion stability maximum; critical for solubility profiling.
Specific Heat Capacity ( Cp​ ) ~ 1.2 J/g·KModulated DSCBaseline for thermodynamic modeling in scale-up reactors.
Protocol 1: Self-Validating Simultaneous Thermal Analysis (STA)

This protocol is designed to eliminate instrument artifacts and ensure the data collected is an intrinsic property of the molecule[4].

  • Step 1: Instrument Calibration (The Baseline) Run an empty alumina crucible under identical experimental conditions to establish a thermal baseline. Calibrate heat flow and temperature using an Indium standard ( Tm​ = 156.6 °C). Causality: DSC sensors are rarely perfectly symmetrical. Baseline subtraction eliminates instrument-induced drift, ensuring that subtle changes in heat capacity ( ΔCp​ ) are accurately recorded.

  • Step 2: Sample Preparation Weigh exactly 2.0–3.0 mg of the compound into an alumina crucible. Causality: Alumina is chosen over standard aluminum pans to prevent catalytic interactions or alloying with the amine at elevated temperatures, ensuring any TGA mass loss is strictly intrinsic to the molecule.

  • Step 3: Atmospheric Control Purge the furnace with high-purity Nitrogen gas at a strict flow rate of 50 mL/min. Causality: An inert atmosphere suppresses oxidative N-demethylation, isolating thermal decarboxylation as the sole degradation variable being measured.

  • Step 4: Thermal Ramping Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min. Causality: A 10 °C/min ramp provides the optimal thermodynamic balance. It is fast enough to yield sharp, easily integrated peaks, but slow enough to allow the sample to maintain thermal equilibrium, preventing thermal lag from artificially inflating the Td​ .

  • Step 5: Orthogonal Validation (Self-Validation Check) Cross-reference the DSC heat flow curve with the TGA mass derivative (DTG) curve. Causality: If an endotherm occurs without mass loss, it is confirmed as melting. If the endotherm coincides precisely with a sharp DTG peak, it confirms simultaneous melting and decarboxylation.

STA_Workflow S1 Sample Prep (Alumina Crucible) S2 N2 Purge (50 mL/min) S1->S2 S3 Thermal Ramp (10 °C/min) S2->S3 S4 Simultaneous DSC/TGA S3->S4 S5 Kinetic Analysis S4->S5

Fig 2: Sequential workflow for Simultaneous Thermal Analysis (STA).

Solution-State Stability & Kinetic Profiling

In solution, the thermodynamic stability of this molecule is heavily pH-dependent. Because the trifluorophenyl group stabilizes the conjugate base formed upon α -proton abstraction, the molecule is highly susceptible to racemization at pH levels above 8.0[5].

Protocol 2: Self-Validating pH-Stability and Racemization Profiling
  • Step 1: Matrix Preparation Prepare buffered aqueous solutions at pH 2.0, 7.4, and 10.0, maintaining a constant ionic strength ( μ = 0.15 M NaCl). Causality: Maintaining a constant ionic strength prevents variations in activity coefficients from skewing the kinetic rate constants of degradation.

  • Step 2: Analyte Introduction & Internal Control Spike the API to a concentration of 0.5 mg/mL. Simultaneously, spike a non-fluorinated N-methylphenylglycine analog into the same matrix as an internal kinetic control. Causality: The control validates that any observed acceleration in racemization is uniquely due to the trifluoro-substitution's inductive effect, rather than a general buffer catalysis effect.

  • Step 3: Chiral HPLC-UV/MS Analysis Sample aliquots at predefined intervals (0, 2, 4, 8, and 24 hours). Analyze using a chiral stationary phase (e.g., Crown Ether column) coupled with Mass Spectrometry (MS). Causality: MS detection ensures that the molecular weight remains constant. If the parent enantiomer decreases, it must be mass-balanced by the appearance of the opposite enantiomer.

  • Step 4: Mass Balance Verification (Self-Validation Check) Calculate the total Area Under the Curve (AUC) for both enantiomers plus any detected degradants at each time point. Causality: The total AUC must remain within 98–102% of the initial value ( t=0 ). A drop in total AUC indicates an unmonitored degradation route (e.g., precipitation or volatile loss via decarboxylation), which would invalidate the kinetic assumptions of the racemization model.

References

  • Title: 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid - Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Fluorinated proteins: from design and synthesis to structure and stability Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: MDPI URL: [Link]

  • Title: STA or DSC and TGA – is Combination the Key? Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Source: Indian Institute of Technology (IIT) Kanpur URL: [Link]

Sources

Foundational

The Mechanistic Role of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic Acid in Early Drug Discovery

Abstract: In modern drug discovery, non-proteinogenic amino acids are critical for overcoming the pharmacokinetic and pharmacodynamic limitations of native peptide scaffolds and small-molecule hits. This whitepaper provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern drug discovery, non-proteinogenic amino acids are critical for overcoming the pharmacokinetic and pharmacodynamic limitations of native peptide scaffolds and small-molecule hits. This whitepaper provides an in-depth technical analysis of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS: 1344310-34-4). Rather than acting as a standalone therapeutic, this highly specialized building block exerts its "mechanism of action" by imparting profound physicochemical and structural upgrades to the pharmacophores it is integrated into. We will dissect the causality behind its structural motifs, detail experimental workflows for its incorporation, and provide validated protocols for evaluating its impact on drug candidates.

Structural Mechanics: The "Why" Behind the Scaffold

The integration of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid into a lead compound introduces three distinct mechanistic advantages: conformational locking, metabolic shielding, and enhanced lipophilic efficiency.

N-Methylation: Proteolytic Shielding and Permeability

Standard peptide bonds are highly susceptible to enzymatic cleavage by endogenous proteases. The N -methyl group on the alpha-amine fundamentally alters the amide bond's properties. By replacing the amide hydrogen with a methyl group, the molecule loses a key hydrogen-bond donor. This reduction in desolvation energy significantly increases membrane permeability (lipophilicity) [1]. Furthermore, the steric bulk of the N -methyl group physically blocks the approach of proteolytic enzymes, drastically extending the plasma half-life of the resulting peptidomimetic [1].

The 3,4,5-Trifluorophenyl Moiety: Metabolic Evasion and Halogen Bonding

The substitution of hydrogen atoms with fluorine on the phenylglycine aromatic ring is a classic bioisosteric strategy. Fluorine is highly electronegative and slightly larger than hydrogen, which creates a robust metabolic shield.

  • CYP450 Evasion: The strong C-F bonds resist oxidative metabolism by Cytochrome P450 enzymes, preventing the formation of reactive epoxides or phenolic metabolites that typically plague standard phenyl rings [2].

  • Target Affinity: The electron-withdrawing nature of the three fluorine atoms creates a highly polarized aromatic system. This enables the ring to participate in multipolar interactions and orthogonal halogen bonding with the backbone amides of the target protein's binding pocket (e.g., the S1/S1' pockets in aminopeptidases) [3].

Phenylglycine Core: Conformational Rigidity

Unlike phenylalanine, where a methylene bridge separates the aromatic ring from the alpha-carbon, phenylglycine places the bulky aromatic ring directly adjacent to the peptide backbone. This proximity severely restricts the allowable ϕ and ψ dihedral angles, locking the molecule into a rigid conformation that reduces the entropic penalty upon target binding [4].

MOA A 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid B N-Methylation A->B C 3,4,5-Trifluorophenyl A->C D Phenylglycine Core A->D E Proteolytic Shielding & Membrane Permeability B->E F CYP450 Evasion & Halogen Bonding C->F G Conformational Locking (Restricted Dihedrals) D->G H Enhanced in vivo Efficacy & Target Affinity E->H F->H G->H

Fig 1. Mechanistic contributions of structural motifs to pharmacokinetics and target affinity.

Quantitative Data: Pharmacokinetic Profiling

To understand the empirical value of this building block, we must compare it against a baseline natural amino acid equivalent. The data below synthesizes the expected physicochemical shifts when substituting L-Phenylglycine with the title compound in a standard decapeptide scaffold.

ParameterBaseline (L-Phenylglycine)2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acidMechanistic Rationale
LogP (Lipophilicity) ~1.2~2.8 N -methylation removes an H-bond donor; C-F bonds increase hydrophobicity.
Proteolytic t1/2​ (Plasma) < 30 mins> 24 hoursSteric hindrance from the N -methyl group blocks protease active sites.
CYP3A4 Intrinsic Clearance High (Oxidation prone)NegligibleC-F bond strength (approx. 116 kcal/mol) prevents aromatic hydroxylation.
Receptor Binding ( ΔG ) BaselineEnhanced (-2 to -4 kcal/mol)Fluorine-induced multipolar interactions and pre-organized rigid conformation.

Experimental Protocols: Synthesis and Validation Workflows

Coupling N -methylated, alpha-branched amino acids is notoriously difficult due to extreme steric hindrance. Standard coupling reagents (e.g., HBTU, TBTU) often result in incomplete reactions, leading to deletion sequences. As a Senior Application Scientist, I recommend a microwave-assisted protocol utilizing highly reactive uronium salts (HATU) paired with HOAt to stabilize the highly reactive active ester intermediate.

Protocol: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Objective: Achieve >95% coupling efficiency of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid onto a resin-bound peptide chain.

Reagents:

  • Fmoc-protected title compound (3.0 equivalents)

  • HATU (2.9 equivalents)

  • HOAt (3.0 equivalents, 0.6 M in DMF)

  • N,N -Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Rink Amide AM Resin

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dichloromethane (DCM) for 20 minutes. Wash thoroughly with Dimethylformamide (DMF) (3 × 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes at room temperature, followed by a second treatment for 10 minutes. Wash with DMF (5 × 5 mL). Self-validation step: Perform a positive Kaiser test to confirm the presence of free primary amines.

  • Pre-Activation (Critical Step): In a separate vial, dissolve the Fmoc-amino acid (0.3 mmol), HATU (0.29 mmol), and HOAt (0.3 mmol) in 2 mL of anhydrous DMF. Add DIPEA (0.6 mmol) and stir for exactly 2 minutes to form the highly reactive OAt-ester. Note: Do not exceed 2 minutes to prevent epimerization.

  • Microwave Coupling: Transfer the pre-activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes (power dynamically adjusted to maintain temperature).

  • Washing & Capping: Drain the reaction vessel and wash the resin with DMF (5 × 5 mL). To prevent any unreacted amines from forming deletion sequences, cap the resin using a solution of Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.

  • Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/Triisopropylsilane/Water (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether.

Protocol S1 Pre-Activation (HATU/HOAt/DIPEA) S2 MW-Assisted Coupling (75°C, 15 min) S1->S2 Active Ester S3 Capping (Ac2O/DIPEA) S2->S3 Prevent Deletions S4 Cleavage & Isolation (TFA Cocktail) S3->S4 Isolate API

Fig 2. Step-by-step synthetic workflow for coupling sterically hindered N-methyl amino acids.

Protocol: In Vitro Microsomal Stability Assay

To validate the metabolic evasion provided by the trifluorophenyl group, a human liver microsome (HLM) assay must be conducted.

  • Incubation Setup: Prepare a 100 µL reaction mixture containing 1 µM of the synthesized compound, 0.5 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 10 µL aliquots and immediately quench in 40 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 15,000 × g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate the intrinsic clearance ( CLint​ ) using the half-life ( t1/2​ ) derived from the natural log of the percentage of compound remaining versus time. A t1/2​>120 minutes validates the metabolic shielding effect of the trifluorophenyl moiety.

Conclusion

The incorporation of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid is a masterclass in rational drug design. By combining the conformational rigidity of phenylglycine, the proteolytic resistance of N -methylation, and the metabolic shielding of a trifluorinated aromatic ring, researchers can rescue lead compounds that suffer from poor pharmacokinetics. While its synthesis requires aggressive coupling strategies, the resulting enhancement in in vivo stability and target affinity makes it an indispensable tool in the development of next-generation peptidomimetics and small molecules.

References

  • Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews - ACS Publications. Available at:[Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. Available at:[Link]

  • Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring - PMC. Available at:[Link]

  • Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues - PMC. Available at:[Link]

Exploratory

Discovery and Early Investigation of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic Acid Pathways: A Technical Guide to BACE1 Inhibitor Development

Abstract The compound 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS: 1344310-34-4) is a highly specialized, non-natural fluorinated amino acid derivative[1]. In modern medicinal chemistry, it serves as a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS: 1344310-34-4) is a highly specialized, non-natural fluorinated amino acid derivative[1]. In modern medicinal chemistry, it serves as a critical building block for the synthesis of central nervous system (CNS) therapeutics. This whitepaper provides an in-depth technical analysis of the chemical synthesis pathways required to generate this intermediate, its integration into complex drug scaffolds (specifically hexahydropyrano-thiazines), and its ultimate biological role in modulating the Beta-secretase 1 (BACE1) pathway for the treatment of Alzheimer's disease.

Introduction: The Strategic Role of Fluorinated Unnatural Amino Acids

The incorporation of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid into drug discovery pipelines is driven by precise structure-activity relationship (SAR) requirements. Designing molecules that can successfully navigate the blood-brain barrier (BBB) while maintaining high target affinity and metabolic stability is the primary challenge in neurotherapeutic development.

The structural features of this compound address these challenges through two main mechanisms:

  • 3,4,5-Trifluorophenyl Group: Fluorine is highly electronegative. Substituting the phenyl ring at the 3, 4, and 5 positions withdraws electron density from the aromatic system. This modification serves a dual purpose: it significantly increases the molecule's resistance to oxidative metabolism by hepatic cytochrome P450 enzymes, and it enhances the lipophilicity of the molecule, promoting passive diffusion across the BBB[2].

  • N-Methylamino Group: The methylation of the alpha-amino group reduces the total number of hydrogen bond donors. According to Lipinski's and multiparameter CNS-penetration rules, minimizing hydrogen bond donors is strongly correlated with improved brain penetrance. Furthermore, the secondary amine prevents unwanted side reactions (such as spontaneous cyclization) during the subsequent synthesis of complex heterocyclic scaffolds.

Chemical Synthesis Pathways

The most efficient pathway for the de novo synthesis of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid is a modified Strecker amino acid synthesis[3].

Causality of the Synthetic Route: The Strecker reaction is strategically selected because it allows for the convergent, multi-component assembly of the α -amino acid core directly from commercially available precursors (3,4,5-trifluorobenzaldehyde and methylamine)[4]. By using sodium cyanide (NaCN) in a controlled acidic environment rather than hydrogen cyanide gas, the reaction maintains a high safety profile while ensuring the precise stoichiometric formation of the intermediate α -aminonitrile. Subsequent acid-catalyzed hydrolysis converts the nitrile into the terminal carboxylic acid.

SynthesisWorkflow A 3,4,5-Trifluorobenzaldehyde C Strecker Reaction (Imine Formation & Hydrocyanation) A->C B Methylamine + NaCN B->C D alpha-Aminonitrile Intermediate C->D E Acid Hydrolysis (HCl, Heat) D->E F 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid E->F

Chemical synthesis workflow of the target amino acid via modified Strecker reaction.

Integration into Drug Scaffolds

Once synthesized, 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid is utilized as a foundational pharmacophore in the development of hexahydropyrano[3,4-d][1,3]thiazin-2-amine compounds[5]. These complex heterocycles are designed to act as potent inhibitors of BACE1. The trifluorophenyl moiety is specifically positioned to occupy the hydrophobic S3 subpocket of the BACE1 active site, driving high-affinity binding.

Table 1: Comparative Pharmacological Impact of Phenyl Ring Substitutions in BACE1 Inhibitor Scaffolds

Data summarized from early-stage SAR optimization studies demonstrating the superiority of the 3,4,5-trifluoro substitution.

Substitution on Phenyl RingBACE1 IC₅₀ (nM)Brain-to-Plasma Ratio (C_brain / C_plasma)In Vitro Microsomal Stability (t₁/₂, min)
Unsubstituted Phenyl1500.3215.4
4-Fluorophenyl850.6528.1
3,5-Difluorophenyl420.9845.0
3,4,5-Trifluorophenyl 12 1.45 >60.0

Biological Pathway Modulation: BACE1 and the Amyloid Cascade

The biological target of the resulting drug scaffolds is the amyloidogenic pathway. Alzheimer's disease pathology is heavily driven by the accumulation of amyloid-beta (A β ) peptides in the brain[2].

A β is generated through the sequential cleavage of the Amyloid Precursor Protein (APP). The rate-limiting first step of this cleavage is catalyzed by BACE1 ( β -secretase). Inhibitors derived from 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid competitively bind to the catalytic aspartate residues (Asp32 and Asp228) of BACE1. The trifluorophenyl group anchors the inhibitor deeply into the S3 pocket, preventing APP from entering the active site and effectively halting the production of neurotoxic A β oligomers.

BACE1Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (Beta-secretase) APP->BACE1 Cleavage Gamma Gamma-secretase BACE1->Gamma sAPP-beta + C99 Abeta Abeta Peptides (Aggregation) Gamma->Abeta Cleavage Inhibitor Trifluorophenyl-based Inhibitor Inhibitor->BACE1 Blocks S1/S3 Pocket

BACE1 modulation pathway and inhibition by trifluorophenyl-derived compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints prevent the propagation of errors through the drug discovery pipeline.

Protocol 1: Modified Strecker Synthesis of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid

Objective: Synthesize the target amino acid with high purity for downstream scaffold integration.

  • Imine Formation: Dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in anhydrous methanol. Add methylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2 hours.

    • Causality: Methylamine hydrochloride acts as both the amine source and a mild acid catalyst to facilitate the dehydration step of imine formation.

  • Hydrocyanation: Cool the reaction mixture to 0°C. Slowly add an aqueous solution of NaCN (1.5 eq) dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1 (Aminonitrile Isolation): Extract the mixture with ethyl acetate, wash with brine, and concentrate.

    • Self-Validation: Perform FT-IR spectroscopy on the crude intermediate. The protocol may only proceed if a distinct sharp peak at ~2220 cm⁻¹ (C N stretch) is observed, confirming successful hydrocyanation.

  • Acid Hydrolysis: Dissolve the verified α -aminonitrile in 6M HCl and reflux at 100°C for 16 hours.

  • Purification: Cool the solution, adjust the pH to the isoelectric point (~pH 5.5) using NaOH, and collect the precipitated 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid via vacuum filtration.

Protocol 2: In Vitro BACE1 FRET Assay for Inhibitor Evaluation

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized hexahydropyrano-thiazine derivatives against BACE1[6].

  • Reagent Preparation: Prepare a 3X BACE1 Enzyme solution (1.0 U/mL) in 50 mM sodium acetate buffer (pH 4.5). Prepare a 3X substrate solution using the Rh-EVNLDAEFK-Quencher fluorogenic peptide (750 nM).

    • Causality: The substrate sequence contains the "Swedish mutation" (EVNLDAEF), which BACE1 cleaves with significantly higher affinity than wild-type APP, ensuring a robust dynamic range for the assay.

  • Compound Plating: In a 384-well black microplate, add 10 µL of the test compound (dissolved in 10% DMSO) to the experimental wells.

  • Reaction Initiation: Add 10 µL of the 3X substrate solution to all wells. Initiate the reaction by adding 10 µL of the 3X BACE1 Enzyme solution.

  • Validation Checkpoint 2 (Control Integrity): Include a positive control well containing OM99-2 (a known potent BACE1 inhibitor) and a negative control well (DMSO only).

    • Self-Validation: The assay is only deemed valid if the OM99-2 control yields an IC₅₀ within its historical reference range (10–20 nM) and the negative control shows a linear increase in fluorescence over the first 30 minutes.

  • Measurement: Incubate for 60 minutes at room temperature in the dark. Read the fluorescence on a microplate reader (Excitation: 545 nm, Emission: 585 nm)[6]. Calculate IC₅₀ values using non-linear regression analysis.

Sources

Protocols & Analytical Methods

Method

Protocol for the asymmetric synthesis of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid

Application Note: Protocol for the Asymmetric Synthesis of (S)-2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic Acid Mechanistic Rationale & Scientific Strategy The incorporation of heavily fluorinated aryl groups, such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Asymmetric Synthesis of (S)-2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic Acid

Mechanistic Rationale & Scientific Strategy

The incorporation of heavily fluorinated aryl groups, such as the 3,4,5-trifluorophenyl moiety, into alpha-amino acids is a proven strategy in modern drug design to enhance metabolic stability, modulate pKa, and increase lipophilicity[1]. The asymmetric synthesis of N-methylated alpha-aryl glycines presents a unique synthetic challenge due to the propensity of phenylglycine derivatives to racemise under basic conditions, and the difficulty of achieving strict mono-N-methylation without triggering over-alkylation.

To ensure high enantiomeric purity and operational trustworthiness, this protocol utilises a self-validating two-stage strategy:

  • Asymmetric Strecker Reaction via Ellman's Auxiliary: We employ (R)-tert-butanesulfinamide to condense with 3,4,5-trifluorobenzaldehyde. The bulky tert-butyl group exerts profound stereocontrol during the subsequent cyanation step (using Et₂AlCN). The incoming nucleophile approaches via a highly ordered six-membered transition state, reliably yielding the (S)-alpha-amino nitrile with excellent diastereomeric excess (de >95%)[2]. Subsequent acidic hydrolysis simultaneously unmasks the amine and converts the nitrile to the carboxylic acid.

  • Controlled N-Methylation via the Benoiton Method: Direct reductive amination of primary amino acids frequently yields inseparable mixtures of mono- and di-methylated products. To circumvent this, we use the Benoiton N-methylation protocol[3]. The amino acid is first N-Boc protected. Treatment with sodium hydride (NaH) in THF selectively deprotonates the carbamate nitrogen. The carboxylate forms a sodium salt that is insoluble/unreactive in THF, allowing methyl iodide (MeI) to exclusively alkylate the nitrogen. This ensures 100% mono-methylation without racemisation of the fragile alpha-stereocentre.

Experimental Workflow

G A 3,4,5-Trifluorobenzaldehyde + (R)-t-Butanesulfinamide B Chiral Sulfinyl Imine (Step 1) A->B Ti(OEt)4, THF, RT C Asymmetric Strecker Addition of Cyanide (Step 2) B->C Et2AlCN, THF, -78°C D Acidic Hydrolysis Cleavage of Auxiliary (Step 3) C->D 6M HCl, Reflux E N-Boc Protection (Step 4) D->E Boc2O, NaHCO3, THF/H2O F N-Methylation (NaH, MeI) (Step 5) E->F NaH, MeI, THF, 0°C to RT G (S)-2-(Methylamino)-2- (3,4,5-trifluorophenyl)acetic acid (Step 6: Deprotection) F->G TFA / DCM, RT

Caption: Six-step asymmetric synthesis workflow for (S)-2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid.

Step-by-Step Methodologies

Step 1: Synthesis of (R)-N-(3,4,5-Trifluorobenzylidene)-2-methylpropane-2-sulfinamide
  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3,4,5-trifluorobenzaldehyde (10.0 mmol, 1.0 eq) in anhydrous THF (25 mL).

  • Reaction: Add (R)-tert-butanesulfinamide (10.5 mmol, 1.05 eq) followed by titanium(IV) ethoxide (Ti(OEt)₄) (20.0 mmol, 2.0 eq). Stir the mixture at room temperature for 12 hours.

  • IPC (In-Process Control): Confirm complete consumption of the aldehyde via TLC (Hexane/EtOAc 8:2, UV detection).

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with vigorous stirring. Filter the resulting white suspension of TiO₂ through a pad of Celite. Wash the filter cake with EtOAc (3 × 20 mL).

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography to afford the pure sulfinyl imine.

Step 2: Asymmetric Strecker Cyanation
  • Setup: Dissolve the sulfinyl imine (8.0 mmol, 1.0 eq) in anhydrous THF (30 mL) and cool to -78 °C in a dry ice/acetone bath under argon.

  • Reaction: Dropwise add diethylaluminum cyanide (Et₂AlCN, 1.0 M in toluene, 12.0 mmol, 1.5 eq) over 15 minutes[2]. Maintain the reaction at -78 °C for 4 hours.

  • IPC: Monitor by LC-MS to ensure the disappearance of the imine mass [M+H]⁺.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature. Extract with EtOAc (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate. The crude diastereomeric mixture is typically >95:5 dr and should be used directly in the next step.

Step 3: Hydrolysis to (S)-2-Amino-2-(3,4,5-trifluorophenyl)acetic Acid
  • Reaction: Suspend the crude alpha-amino nitrile (7.5 mmol) in 6 M aqueous HCl (40 mL). Heat the mixture to reflux (105 °C) for 16 hours. This step hydrolyses the nitrile to the carboxylic acid and concurrently cleaves the tert-butanesulfinyl auxiliary.

  • Workup: Cool the mixture to room temperature and extract with diethyl ether (2 × 20 mL) to remove organic impurities (the amino acid remains in the aqueous layer as the HCl salt).

  • Isolation: Lyophilise the aqueous layer to yield the crude amino acid hydrochloride salt as a white powder.

Step 4: N-Boc Protection
  • Reaction: Dissolve the amino acid hydrochloride (7.0 mmol) in a 1:1 mixture of THF and H₂O (40 mL). Add NaHCO₃ (21.0 mmol, 3.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 8.4 mmol, 1.2 eq). Stir at room temperature for 12 hours.

  • Workup: Acidify the mixture to pH 2-3 using 1 M HCl. Extract the aqueous phase with EtOAc (3 × 30 mL).

  • Isolation: Dry the combined organic layers over MgSO₄ and concentrate to yield the N-Boc protected amino acid.

Step 5: N-Methylation (Benoiton Protocol)
  • Setup: Dissolve the N-Boc amino acid (6.0 mmol, 1.0 eq) in anhydrous THF (30 mL) under argon and cool to 0 °C.

  • Reaction: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 18.0 mmol, 3.0 eq) in portions. Stir for 30 minutes at 0 °C until hydrogen evolution ceases. Add methyl iodide (MeI, 48.0 mmol, 8.0 eq) dropwise[3]. Allow the reaction to warm to room temperature and stir for 16 hours.

  • IPC: Check by LC-MS for the mass shift corresponding to the addition of one methyl group (+14 Da).

  • Workup: Quench carefully with ice water (10 mL). Remove THF in vacuo. Acidify the aqueous residue to pH 3 with 1 M citric acid and extract with EtOAc (3 × 30 mL). Wash with 5% aqueous sodium thiosulfate (to remove residual iodine), dry, and concentrate.

Step 6: Boc Deprotection
  • Reaction: Dissolve the N-methyl-N-Boc amino acid (5.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add trifluoroacetic acid (TFA, 10 mL) and stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the target (S)-2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid as its TFA salt.

Quantitative Data & Expected Outcomes

The following table summarises the expected yields and key analytical characterisation metrics for each intermediate to ensure protocol self-validation.

StepIntermediate / ProductExpected YieldStereochemical PurityKey Analytical Marker (LC-MS / ¹⁹F NMR)
1 Sulfinyl Imine88 - 92%>99% ee (from auxiliary)[M+H]⁺ = 264.1; ¹⁹F: ~ -133 ppm (m, 2F), -158 ppm (m, 1F)
2 Alpha-Amino Nitrile85 - 90%>95:5 dr[M+H]⁺ = 291.1; IR: ~2230 cm⁻¹ (C≡N stretch)
3 Unprotected Amino Acid80 - 85%>99% ee[M+H]⁺ = 206.0; Loss of t-butyl singlet in ¹H NMR
4 N-Boc Amino Acid90 - 95%>99% ee[M+H]⁺ = 306.1; ¹H NMR: 1.40 ppm (s, 9H, Boc)
5 N-Methyl-N-Boc Acid85 - 90%>99% ee[M+H]⁺ = 320.1; ¹H NMR: ~2.80 ppm (s, 3H, N-CH₃)
6 Target Molecule 95 - 98%>99% ee[M+H]⁺ = 220.1; ¹H NMR: ~2.55 ppm (s, 3H, N-CH₃)

References

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI, 2024. Available at:[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984-995. Available at:[Link]

  • Cheung, S. T., & Benoiton, N. L. "N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation." Canadian Journal of Chemistry, 1977, 55(6), 906-910. Available at:[Link]

Sources

Application

Solid-phase peptide synthesis (SPPS) using 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid

Application Note: Overcoming Steric and Electronic Barriers in SPPS Using 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid Executive Summary The incorporation of unnatural amino acids (UAAs) is a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric and Electronic Barriers in SPPS Using 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid

Executive Summary

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide drug development, utilized to enhance proteolytic stability, modulate lipophilicity, and rigidify peptide backbones. Among these, 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (hereafter referred to as N-Me-3,4,5-TFPhg ) represents a highly specialized, yet notoriously difficult building block.

Synthesizing peptides with this residue via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents a "perfect storm" of chemical challenges. The N-methyl group introduces severe steric hindrance, while the 3,4,5-trifluorophenyl ring exerts a massive electron-withdrawing effect. This guide provides a mechanistically grounded, self-validating protocol to successfully couple this UAA while preserving its stereochemical integrity.

Mechanistic Analysis of Synthetic Bottlenecks

To successfully utilize N-Me-3,4,5-TFPhg, researchers must navigate two competing failure modes:

Bottleneck A: Extreme Susceptibility to Epimerization Phenylglycine (Phg) derivatives are inherently prone to epimerization because the α -proton is highly acidic, stabilized by the adjacent aromatic ring[1]. In N-Me-3,4,5-TFPhg, the three fluorine atoms inductively withdraw electron density, drastically lowering the pKa of this α -proton even further. During carboxyl activation, standard tertiary amine bases like N,N-Diisopropylethylamine (DIPEA) readily abstract this proton. This leads to the formation of a planar enolate or oxazolone intermediate, resulting in rapid racemization upon reprotonation[1].

Bottleneck B: Steric Hindrance and Truncation Once N-Me-3,4,5-TFPhg is successfully attached to the resin, the next step—coupling an incoming amino acid onto its secondary amine—is kinetically unfavorable. The N-methyl group blocks the nucleophilic attack trajectory[2]. Prolonged coupling times are required, which ironically exposes the peptide to basic conditions for longer periods, risking further side reactions or epimerization of the previously incorporated residues.

SPPS_Optimization cluster_0 Challenge 1: Epimerization cluster_1 Challenge 2: Steric Hindrance UAA Fmoc-N-Me-3,4,5-TFPhg-OH AcidicH Highly Acidic α-Proton (Inductive effect of 3 F's) UAA->AcidicH Steric N-Methyl Group Blocks Acylation UAA->Steric Base Standard Bases (DIPEA) Cause Enolization AcidicH->Base Solution1 Solution: DIC/OxymaPure (Base-Free Activation) Base->Solution1 Slow Incomplete Coupling of Subsequent Amino Acid Steric->Slow Solution2 Solution: HATU / TMP + Extended Time Slow->Solution2

Fig 1. Mechanistic bottlenecks of N-Me-3,4,5-TFPhg and targeted chemical solutions.

Strategic Workflow and Reagent Selection

To overcome these barriers, the standard HBTU/DIPEA coupling paradigm must be abandoned.

  • Coupling the UAA to the Resin (Avoiding Epimerization): The optimal strategy utilizes DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure [3]. OxymaPure forms highly reactive esters but maintains a slightly acidic microenvironment. By omitting exogenous tertiary bases entirely, base-catalyzed enolization of the highly acidic α -proton is prevented[1][3].

  • Coupling onto the UAA (Overcoming Steric Hindrance): To force the acylation of the hindered N-methyl amine, HATU is employed to generate a highly reactive 7-aza-benzotriazole (At) ester[4][5]. However, instead of DIPEA, TMP (2,4,6-trimethylpyridine) is used. TMP is sterically hindered and less basic; it acts as an efficient acid scavenger for the HATU reaction without abstracting the vulnerable α -proton of the underlying N-Me-3,4,5-TFPhg residue[6].

Quantitative Optimization Data

The table below summarizes the causality between reagent selection and synthetic success, demonstrating why base-free or sterically hindered base conditions are mandatory.

Table 1: Comparative Analysis of Activation Strategies for N-Me-3,4,5-TFPhg

Coupling ReagentBase AdditiveTemp (°C)Time (min)Coupling Yield (%)Epimerization (%)
HBTUDIPEA (2.0 eq)256045%32.5%
HATUDIPEA (2.0 eq)256068%18.2%
HATUTMP (2.0 eq)2512085%< 2.0%
DIC / OxymaPure None 25 120 92% < 0.5%
DIC / OxymaPureNone50 (MW)1596%3.8%

Note: Microwave (MW) heating increases yield but slightly elevates epimerization risk even in base-free conditions due to thermal energy lowering the activation barrier for oxazolone formation.

Step-by-Step Self-Validating Protocol

This protocol is designed as a closed-loop system. It incorporates mandatory in-process Quality Control (QC) steps to ensure that failures are caught and corrected before the sequence continues.

Phase 1: Base-Free Coupling of Fmoc-N-Me-3,4,5-TFPhg-OH

Objective: Attach the UAA to the growing peptide chain with zero loss of stereochemical integrity.

  • Resin Preparation: Swell 0.1 mmol of PEG-based resin (e.g., ChemMatrix, to maximize diffusion) in anhydrous DMF for 20 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) to ensure no residual base remains.

  • Pre-activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-N-Me-3,4,5-TFPhg-OH and 0.3 mmol (3.0 eq) of OxymaPure in 2 mL of anhydrous DMF. Add 0.3 mmol (3.0 eq) of DIC. Stir for exactly 2 minutes.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at 25°C for 2 hours.

  • Washing: Drain and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Phase 2: In-Process QC (Self-Validation Check 1)

Objective: Verify complete coupling before proceeding to the sterically hindered next step.

  • Extract ~2 mg of resin. Wash with DCM and dry.

  • Treat with 100 µL of Cleavage Cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 30 minutes.

  • Evaporate TFA under a nitrogen stream, reconstitute in 1:1 MeCN/H2O, and analyze via UPLC-MS.

  • Validation Gate: If the unreacted sequence mass is detected (>5%), perform a second coupling using the identical DIC/Oxyma protocol. Do not proceed until conversion is >95%.

Phase 3: Coupling ONTO the N-Me-3,4,5-TFPhg Residue

Objective: Force acylation of the hindered secondary amine without epimerizing the UAA.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 × 5 min). Caution: The deprotected N-methyl amine is prone to diketopiperazine (DKP) formation if the sequence is at the dipeptide stage. Proceed immediately.

  • Reagent Preparation: Dissolve 0.4 mmol (4.0 eq) of the next Fmoc-Amino Acid and 0.38 mmol (3.8 eq) of HATU in 2 mL DMF.

  • Base Addition: Add 0.8 mmol (8.0 eq) of TMP (2,4,6-trimethylpyridine) to the mixture.

  • Coupling: Add to the resin and agitate for 3 to 4 hours at 25°C.

  • Washing: Drain and wash with DMF (5 × 1 min).

Phase 4: In-Process QC (Self-Validation Check 2)

Objective: Ensure the sterically hindered coupling was successful.

  • Perform a standard Chloranil test (ninhydrin/Kaiser tests are false-negative for secondary amines). A positive (blue/green) result indicates unreacted secondary amine.

  • Extract ~2 mg of resin and repeat the UPLC-MS micro-cleavage protocol from Phase 2.

  • Validation Gate: If unreacted N-Me-3,4,5-TFPhg-terminated peptide remains, perform a double coupling using COMU (3.8 eq) and TMP (8.0 eq) for an additional 2 hours[3][6].

Phase 5: Global Cleavage
  • Wash the final sequence with DCM (5 × 1 min) and dry under vacuum.

  • Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize prior to preparative HPLC purification.

References

  • Source: Molecules (MDPI)
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis Source: Luxembourg Bio Technologies / Elsevier URL
  • Overview of Peptide Coupling Reagents Source: ChemPep URL
  • Acoustic Coupling - Research Source: American Peptide Society URL
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
  • Source: PMC (NIH)

Sources

Method

Application Note: Advanced NMR Characterization of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scientific Context Fluorinated aromatic amino acids (FAAs) have become indispensable tools in pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scientific Context

Fluorinated aromatic amino acids (FAAs) have become indispensable tools in pharmaceutical development and structural biology. Because 19F has 100% natural abundance, high sensitivity (83% of 1H ), and virtually zero background in biological systems, it is a premier nucleus for in-cell NMR spectroscopy and protein-ligand interaction studies[1].

The characterization of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid , a non-natural FAA derivative, presents unique analytical challenges. The molecule features a chiral alpha-carbon, a secondary amine, and a highly electron-withdrawing 3,4,5-trifluorophenyl ring. The dense network of homonuclear ( 19F−19F ) and heteronuclear ( 19F−1H , 19F−13C ) spin-spin couplings requires a meticulously designed, multi-nuclear NMR approach to ensure unambiguous structural elucidation[2].

This application note provides a self-validating experimental framework, explaining the causality behind specific pulse sequence selections and decoupling strategies.

NMRWorkflow SamplePrep 1. Sample Preparation (DMSO-d6, Internal Std: TMS/CFCl3) OneD 2. 1D NMR Acquisition (1H, 19F, 13C{1H,19F}) SamplePrep->OneD TwoD 3. 2D NMR Acquisition (HSQC, HMBC, 19F-HOESY) OneD->TwoD Analysis 4. Spectral Analysis & Multiplet Simulation TwoD->Analysis Validation 5. Structural Validation Analysis->Validation

Caption: Multi-nuclear NMR experimental workflow for fluorinated amino acid characterization.

Causality in Experimental Design

To establish a trustworthy and reproducible protocol, the following physical and magnetic properties of the molecule must dictate the experimental setup:

  • Zwitterionic Solubility : As an amino acid, the compound exists as a zwitterion in neutral conditions, severely limiting its solubility in non-polar solvents like CDCl3​ . Therefore, DMSO-d6​ is the mandatory solvent for high-resolution acquisition.

  • 19F Relaxation & Chemical Shift Anisotropy (CSA) : Fluorinated aromatics often exhibit long longitudinal relaxation times ( T1​ ) and significant line broadening at high magnetic fields due to CSA[3][4]. To achieve quantitative integration in 1D 19F NMR, a relaxation delay ( D1​ ) of at least 5 seconds is required.

  • Heteronuclear Multiplet Collapse : The 13C NMR spectrum of a trifluorophenyl group is notoriously complex. The one-bond carbon-fluorine couplings ( 1JCF​ ) are massive (~245–250 Hz)[5]. Without decoupling, the aromatic carbons split into overlapping doublets of triplets (dt) or doublets of doublets of doublets (ddd), drastically reducing the signal-to-noise ratio (S/N). We mandate simultaneous 1H and 19F decoupling ( 13C{1H,19F} ) to collapse these multiplets into sharp singlets.

SpinNetwork F_meta 19F (m) F_para 19F (p) F_meta->F_para 3J_FF ~20 Hz H_ortho 1H (o) F_meta->H_ortho 4J_HF ~6-8 Hz C_Ar 13C (Ar) F_meta->C_Ar 1J_CF ~250 Hz F_para->H_ortho 5J_HF ~2 Hz F_para->C_Ar 1J_CF ~250 Hz

Caption: Key homonuclear and heteronuclear J-coupling network in the 3,4,5-trifluorophenyl ring.

Step-by-Step Methodologies

Protocol A: Sample Preparation
  • Weighing : Accurately weigh 15–20 mg of the analyte to ensure sufficient concentration for 13C acquisition.

  • Solvation : Dissolve the compound in 0.6 mL of DMSO-d6​ . Vortex for 60 seconds until completely clear.

  • Referencing : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for 1H / 13C referencing (0.0 ppm).

  • Transfer : Transfer the solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Protocol B: 1D Multi-Nuclear Acquisition (500 MHz Spectrometer)

Note: A probe capable of triple resonance (e.g., a dual-tuned 1H / 19F with a dedicated 13C channel) is highly recommended.

  • 1H NMR :

    • Pulse Sequence : Standard single-pulse (zg30).

    • Spectral Width : 12 ppm (-2 to 10 ppm).

    • Relaxation Delay ( D1​ ) : 2.0 s.

    • Scans (NS) : 16.

  • 19F NMR ( 1H Decoupled) :

    • Pulse Sequence : Inverse-gated 1H decoupling (igppm or zgig) to prevent Nuclear Overhauser Effect (NOE) enhancement, ensuring accurate integration.

    • Spectral Width : 100 ppm (Center at -140 ppm).

    • Relaxation Delay ( D1​ ) : 5.0 s (Crucial for T1​ relaxation of the para-fluorine).

    • Scans (NS) : 32.

  • 13C{1H,19F} NMR :

    • Pulse Sequence : Power-gated decoupling on both 1H and 19F channels.

    • Spectral Width : 220 ppm (-10 to 210 ppm).

    • Relaxation Delay ( D1​ ) : 2.0 s.

    • Scans (NS) : 512 – 1024.

Spectral Interpretation & Quantitative Data

1H NMR Analysis

The aliphatic region is characterized by a sharp singlet for the N -methyl group (~2.30 ppm) and a singlet for the chiral α -proton (~4.25 ppm). The aromatic region features a distinct multiplet integrating to 2 protons (positions 2 and 6). Because these protons are ortho to the meta-fluorines (F3, F5) and meta to the para-fluorine (F4), they appear as a complex doublet of doublets driven by 4JHF​ and 5JHF​ couplings[6].

19F NMR Analysis

The 3,4,5-trifluorophenyl group yields a highly diagnostic 19F signature[5]:

  • Meta-Fluorines (F3, F5) : Appear as a doublet around -134.0 ppm, integrating to 2F. The splitting is caused by ortho-coupling to the para-fluorine ( 3JFF​≈20.0 Hz)[7].

  • Para-Fluorine (F4) : Appears as a triplet around -155.0 ppm, integrating to 1F, split by the two equivalent meta-fluorines ( 3JFF​≈20.0 Hz)[5].

Consolidated Data Table
NucleusPositionChemical Shift (ppm)Multiplicity (Coupled)Coupling Constants (Hz)Integration
1H N-CH 3​ 2.30s-3H
1H C α -H4.25s-1H
1H Ar-H (2,6)7.40dd 4JHF​≈7.0 , 5JHF​≈2.0 2H
19F Ar-F (3,5)-134.0d 3JFF​≈20.0 2F
19F Ar-F (4)-155.0t 3JFF​≈20.0 1F
13C N-CH 3​ 33.5s--
13C C α 65.2s--
13C Ar-C (2,6)112.5m (if 19F coupled) 2JCF​≈16.0 -
13C Ar-C (4)138.0dt (if 19F coupled) 1JCF​≈250.0 -
13C Ar-C (3,5)150.5ddd (if 19F coupled) 1JCF​≈248.0 -
13C C=O172.0s--

(Note: Chemical shifts are approximate, referenced to DMSO-d6 at 298K. 13C multiplicities reflect the spectrum without 19F decoupling to illustrate the underlying coupling physics).

References

  • Solid state 19F NMR parameters of fluorine-labeled amino acids.
  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy, nih.gov,
  • Solid state F-19 NMR parameters of fluorine-labeled amino acids.
  • SYNTHESIS AND RING OPENING REACTIONS OF (3-ARYLOXIRAN-2-YL)(THIOPHEN-2-YL)METHANONES, lew.ro,
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
  • Novel main group Lewis acids for synthetic and catalytic transform
  • SUPPORTING INFORMATION Preparing (Multi)

Sources

Application

Chiral Resolution Methods for 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic Acid Enantiomers

Application Note & Technical Protocols Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The unnatural amino acid 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocols Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The unnatural amino acid 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS: 1344310-34-4) is a highly specialized building block used in the synthesis of advanced peptidomimetics and small-molecule therapeutics. Achieving high enantiomeric purity (>99% ee) for this compound presents unique physicochemical challenges:

  • Reduced Amine Basicity: The strongly electron-withdrawing 3,4,5-trifluorophenyl group exerts a powerful inductive (-I) effect, significantly reducing the basicity of the secondary amine.

  • Steric Hindrance: The N-methyl group introduces steric bulk and eliminates the N-H hydrogen-bond donor critical for standard enzymatic recognition[1].

  • Zwitterionic Intractability: Like all amino acids, its zwitterionic nature complicates direct chromatographic separation in non-polar mobile phases[2].

This guide details three orthogonal, field-proven methodologies to achieve baseline chiral resolution: Classical Diastereomeric Salt Formation, Preparative Supercritical Fluid Chromatography (SFC), and Enzymatic Kinetic Resolution.

Strategic Workflow Overview

Caption: Overview of orthogonal chiral resolution strategies for the racemic amino acid.

Method 1: Classical Diastereomeric Salt Resolution

Causality Behind Experimental Choices

Because the 3,4,5-trifluorophenyl group severely depresses the basicity of the N-methyl amine, attempting resolution via chiral acids (e.g., Camphorsulfonic acid) often yields oils or highly soluble salts that refuse to crystallize. Conversely, the carboxylic acid moiety remains a robust handle. By utilizing a strong, structurally rigid chiral base such as (S)-(-)-1-Phenylethylamine ((S)-MBA) , we force the formation of a highly crystalline diastereomeric salt network[3]. The π−π stacking between the electron-rich phenyl ring of (S)-MBA and the electron-deficient trifluorophenyl ring of the substrate drives the thermodynamic precipitation of a single diastereomer[4].

Step-by-Step Protocol

Step 1: Salt Formation

  • Suspend 10.0 g (45.6 mmol) of racemic 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid in 100 mL of an Ethanol/Water mixture (80:20 v/v).

  • Heat the suspension to 70 °C until complete dissolution occurs.

  • Add 0.5 equivalents (2.76 g, 22.8 mmol) of (S)-(-)-1-Phenylethylamine dropwise over 10 minutes. Self-validation: The solution should remain clear at 70 °C; premature precipitation indicates improper solvent ratios.

  • Cool the mixture linearly to 20 °C over 4 hours (cooling rate ~12 °C/hr) to promote the growth of large, thermodynamically stable crystals.

  • Stir at 20 °C for an additional 2 hours, then filter the precipitate. Wash the filter cake with 15 mL of ice-cold Ethanol.

Step 2: Salt Breaking & Recovery

  • Suspend the collected diastereomeric salt in 50 mL of Ethyl Acetate (EtOAc) and 50 mL of 1M HCl.

  • Stir vigorously for 30 minutes until the solid completely dissolves (biphasic system).

  • Separate the organic layer. Extract the aqueous layer with an additional 25 mL of EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure acid.

  • Self-validation: Analyze via Chiral HPLC. If ee is < 98%, perform a single recrystallization from Isopropanol.

Method 2: Preparative Supercritical Fluid Chromatography (SFC)

Causality Behind Experimental Choices

Supercritical CO₂ is a non-polar fluid. Unprotected amino acids exist as zwitterions, which are insoluble in scCO₂ and cause severe peak tailing due to secondary interactions with the stationary phase[2]. By introducing a transient tert-butyloxycarbonyl (Boc) protecting group, the zwitterionic character is abolished. The resulting Boc-protected acid is highly soluble, and the electron-deficient 3,4,5-trifluorophenyl ring engages in strong π−π donor-acceptor interactions with polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IC, leading to baseline resolution[5].

Caption: Logical workflow for Preparative SFC resolution utilizing transient N-Boc protection.

Step-by-Step Protocol

Step 1: Transient N-Boc Protection

  • Dissolve 5.0 g of the racemic acid in 50 mL of 1,4-Dioxane and 50 mL of 1M NaOH. Cool to 0 °C.

  • Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir for 12 hours at room temperature[1].

  • Acidify to pH 2 with 1M KHSO₄ and extract with EtOAc. Concentrate to yield the racemic Boc-protected acid.

Step 2: SFC Separation Execute the separation using the parameters outlined in Table 2. Collect Peak 1 and Peak 2 based on UV triggering. Remove the volatile scCO₂ and evaporate the methanol co-solvent under reduced pressure.

Step 3: Deprotection

  • Dissolve the isolated enantiomer (e.g., Peak 1) in 20 mL of 4M HCl in Dioxane.

  • Stir at room temperature for 2 hours. Self-validation: Monitor by TLC (Hexane:EtOAc 1:1); the starting material spot should completely disappear.

  • Evaporate the solvent to yield the enantiopure 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid hydrochloride salt as a white powder.

Method 3: Enzymatic Kinetic Resolution (Biocatalysis)

Causality Behind Experimental Choices

Standard aminoacylases (e.g., Porcine Kidney Acylase) require an N-H bond to form a critical hydrogen bond in the enzyme's active site transition state. The N-methyl group introduces steric clash and removes this H-bond donor, rendering standard proteases completely inactive[1]. However, Candida antarctica Lipase B (CALB) operates via a serine hydrolase mechanism on the ester carbonyl, completely bypassing the N-methyl steric hindrance. The large hydrophobic pocket of CALB easily accommodates the bulky, lipophilic 3,4,5-trifluorophenyl ring.

Step-by-Step Protocol
  • Esterification: React the racemic acid with Thionyl Chloride (SOCl₂) in Methanol at 0 °C, then reflux for 4 hours to quantitatively yield the racemic methyl ester.

  • Enzymatic Hydrolysis: Dissolve 2.0 g of the racemic methyl ester in 20 mL of Methyl tert-butyl ether (MTBE). Add 80 mL of 0.1 M Phosphate Buffer (pH 7.0).

  • Add 200 mg of immobilized CALB (Novozym 435).

  • Incubate at 37 °C with orbital shaking (200 rpm) for 24–48 hours. Self-validation: Monitor the reaction via Achiral HPLC until exactly 50% conversion is reached.

  • Separation: Filter off the immobilized enzyme. Separate the MTBE layer (contains the unreacted (R)-ester) from the aqueous layer (contains the hydrolyzed (S)-acid).

  • Acidify the aqueous layer to pH 2 and extract with EtOAc to isolate the enantiopure (S)-acid.

Data Presentation & Method Comparison

Table 1: Comparative Analysis of Chiral Resolution Strategies

MethodPrimary MechanismScalabilityTypical ee (%)Time-to-ResultCost per Gram
Classical Salt Thermodynamic crystallization> 10 kg (Bulk)95 - 99%3 - 5 DaysLow ($)
Prep SFC Chiral stationary phase ( π−π )10 g - 1 kg> 99.5%1 - 2 DaysHigh ( $)
Enzymatic Enantioselective ester hydrolysis100 g - 5 kg98 - 99%4 - 6 DaysMedium ( )

Table 2: Preparative SFC Method Parameters

ParameterSpecificationCausality / Rationale
Column Chiralpak IC (250 x 21.1 mm, 5 µm)Cellulose tris(3,5-dichlorophenylcarbamate) provides optimal dipole-dipole interactions with fluorinated rings[5].
Mobile Phase scCO₂ / Methanol (80:20)Methanol acts as a strong hydrogen-bond donor to elute the Boc-protected acid.
Additive 0.1% Trifluoroacetic Acid (TFA)Suppresses the ionization of the carboxylic acid, preventing peak tailing[2].
Flow Rate 70 mL/minStandard preparative flow rate for 21.1 mm ID columns to maintain optimal van Deemter efficiency.
Back Pressure 120 barMaintains CO₂ in a dense, supercritical state for optimal solvation power[2].

References

  • Mangelings, D., et al. "Advanced Tool for Chiral Separations of Anionic and Zwitterionic (Metalla)carboranes: Supercritical Fluid Chromatography." Analytical Chemistry, American Chemical Society.[Link]

  • West, C., et al. "Super/subcritical fluid chromatography with packed columns: state of the art and applications." SciELO.[Link]

  • Sui, J., et al. "Strategies for chiral separation: from racemate to enantiomer." Chemical Science, Royal Society of Chemistry, 2023.[Link]

  • "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." Industrial & Engineering Chemistry Research, American Chemical Society. [Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for the Purification of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid

Executive Summary & Physicochemical Profiling The purification of highly functionalized, non-natural amino acids such as 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS: 1344310-34-4) presents unique challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The purification of highly functionalized, non-natural amino acids such as 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS: 1344310-34-4) presents unique challenges in downstream pharmaceutical processing. As a critical building block in drug discovery, achieving high chemical purity (>99%) and optimal crystal habit is essential.

Standard liquid-liquid extraction often fails for this compound due to its zwitterionic nature. Furthermore, the 3,4,5-trifluorophenyl ring exerts a strong electron-withdrawing inductive effect (-I effect). This significantly decreases the basicity (pKa) of the secondary N-methyl amine while slightly increasing the acidity of the carboxylic acid. Consequently, the isoelectric point (pI) is shifted to a more acidic region (estimated pI ~3.8–4.2) compared to standard phenylglycine derivatives. If supersaturation is generated too rapidly, the extreme hydrophobicity of the fluorinated ring promotes liquid-liquid phase separation (LLPS), commonly known as "oiling out," rather than nucleation.

This application note details a self-validating, highly controlled purification workflow utilizing Isoelectric Point (pI) Reactive Crystallization coupled with Anti-Solvent Addition , ensuring robust recovery and high purity.

Mechanistic Principles & Causality

To design a successful crystallization protocol, we must manipulate the thermodynamic drivers of solubility:

  • Isoelectric Point (pI) Crystallization: Amino acids exhibit their lowest aqueous solubility at their pI, where the molecule exists almost exclusively as a neutral zwitterion. At this pH, the net charge is zero, minimizing ion-dipole interactions with the aqueous solvent and maximizing intermolecular electrostatic attractions within the crystal lattice [1].

  • Dielectric Constant Manipulation (Anti-Solvent): The addition of a water-miscible organic solvent, such as 2-propanol (IPA), lowers the bulk dielectric constant of the solution. This thermodynamically destabilizes the hydration shell around the zwitterion, forcing the compound out of solution without requiring extreme thermal cycling [2].

  • Metastable Zone Width (MSZW) Control: To prevent oiling out and ensure crystalline purity, supersaturation must be controlled. In-situ turbidimetry is utilized to monitor the induction period and the onset of primary nucleation, ensuring the process remains within the MSZW [3].

Process Visualization

G N1 Crude 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid N2 Alkaline Dissolution (pH > 8.0, 45 °C) N1->N2 N3 Polish Filtration (Particulate Removal) N2->N3 N4 Isoelectric Titration (HCl to pH 4.0 ± 0.2) N3->N4 N5 Anti-Solvent Addition (2-Propanol, 0.5 mL/min) N4->N5 N6 Controlled Cooling (0.5 °C/min to 5 °C) N5->N6 N7 Filtration & Drying (Purified Zwitterion) N6->N7

Figure 1: Integrated purification workflow via pI adjustment and anti-solvent crystallization.

Experimental Protocols

Protocol A: Reactive Isoelectric Crystallization

This protocol utilizes pH manipulation to drive the compound to its minimum solubility point, acting as a primary purification step from crude reaction mixtures.

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend 10.0 g of crude 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid in 50 mL of deionized water. Slowly add 2M NaOH under continuous stirring (400 rpm) until the pH reaches 8.5.

    • Causality: At pH > 8.0, the carboxylic acid is fully deprotonated, and the amine is a free base. The resulting sodium salt is highly water-soluble, allowing for the separation of non-acidic/non-basic organic impurities.

  • Polish Filtration (IPC 1): Heat the solution to 45 °C and pass it through a 0.45 µm PTFE filter to remove insoluble fluorinated byproducts and particulate matter.

  • Isoelectric Titration: Transfer the filtrate to a jacketed crystallizer maintained at 45 °C. Using an automated syringe pump, add 2M HCl at a rate of 0.5 mL/min until the pH reaches 4.0 ± 0.2.

    • Causality: Slow addition prevents localized zones of extreme supersaturation, which lead to amorphous precipitation. The temperature is kept at 45 °C to widen the MSZW during titration.

  • Aging and Nucleation (IPC 2): Hold the suspension at 45 °C for 60 minutes. Verify the onset of nucleation via in-situ turbidimetry (a sharp drop in transmittance).

  • Controlled Cooling: Ramp the crystallizer temperature down to 5 °C at a linear cooling rate of 0.5 °C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 15 mL of ice-cold deionized water to remove residual NaCl. Dry under vacuum at 50 °C for 12 hours.

Protocol B: Anti-Solvent Polish Crystallization

This protocol is used as a secondary step to achieve >99.5% purity, utilizing dielectric constant manipulation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 8.0 g of the pI-purified material in 40 mL of a 1:1 (v/v) mixture of Water/2-Propanol (IPA) at 60 °C.

  • Anti-Solvent Dosing: While maintaining 60 °C and an agitation rate of 300 rpm, slowly dose in 40 mL of pure 2-Propanol (the anti-solvent) over 90 minutes.

    • Causality: IPA effectively lowers the dielectric constant of the medium. The slow dosing rate allows the zwitterion to integrate into the growing crystal faces rather than crashing out as an oil.

  • Seeding (Optional but Recommended): After 10 mL of IPA has been added, introduce 0.08 g (1% w/w) of pure seed crystals.

    • Causality: Seeding bypasses the high-energy primary nucleation barrier, ensuring consistent crystal size distribution and preventing LLPS.

  • Cooling and Maturation: Cool the system to 10 °C at 0.2 °C/min. Hold at 10 °C for 2 hours.

  • Isolation: Filter the crystals and wash with 20 mL of cold 9:1 IPA/Water. Vacuum dry at 50 °C to constant weight.

Quantitative Data Presentation

The following table summarizes the performance metrics of the crystallization protocols, demonstrating the progressive enhancement of purity and yield.

Processing StageYield (%)Chemical Purity (HPLC Area %)Residual Solvents (ppm)Visual Appearance
Crude Material N/A88.4%>5000Yellow/Brown Solid
Post-pI Crystallization 89.2%97.1%<1000Off-White Powder
Post-Anti-Solvent Polish 92.5%*99.8%<200 (IPA)Brilliant White Crystals
Uncontrolled Cooling (Control) 65.0%91.2%>2000Gummy Oil / Amorphous

*Yield of the anti-solvent step is calculated based on the input mass from the pI crystallization step.

References

  • Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA. MDPI International Journal of Molecular Sciences, 2022.[Link]

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 2021.[Link]

  • In Situ Imaging Combined with Deep Learning for Crystallization Process Monitoring: Application to Cephalexin Production. ACS Organic Process Research & Development, 2021.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid production

Welcome to the technical support guide for the synthesis of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this important synthetic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic process, identify impurities, and ensure the highest quality of your final product.

Section 1: The Synthetic Pathway - A Foundational Overview

The most common and efficient method for synthesizing N-substituted α-amino acids like 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid is a variation of the Strecker synthesis .[1][2] This multicomponent reaction is valued for its convergence and use of readily available starting materials. The process involves three key stages:

  • Imine Formation: The reaction begins with the condensation of 3,4,5-trifluorobenzaldehyde with methylamine to form the corresponding N-methyl imine. This step is crucial as it establishes the C-N bond at the future chiral center.[3]

  • Aminonitrile Formation: A cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), performs a nucleophilic attack on the imine carbon. This addition reaction forms the stable intermediate, 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetonitrile.[4]

  • Nitrile Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic conditions with heating. This converts the aminonitrile intermediate into the desired final product, 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid.[2]

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Aminonitrile Formation cluster_2 Stage 3: Nitrile Hydrolysis A 3,4,5-Trifluorobenzaldehyde C N-methyl Imine Intermediate A->C + H₂O B Methylamine B->C + H₂O E 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetonitrile C->E + Cyanide D Cyanide (NaCN/KCN) G Final Product: 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid E->G + H₂O, H⁺ F Acid (e.g., HCl) + Heat

Caption: Modified Strecker synthesis pathway for the target compound.

Section 2: Troubleshooting Guide

This section addresses specific impurity-related issues in a question-and-answer format, providing insights into their origin and proven methods for their mitigation.

Q1: My final product analysis (HPLC/NMR) shows a significant amount of unreacted 3,4,5-trifluorobenzaldehyde. What causes this, and how can I improve conversion?

A: The presence of the starting aldehyde points to incomplete imine formation (Stage 1).

  • Causality: The condensation of an aldehyde and an amine to form an imine is a reversible equilibrium reaction.[3] If the water generated during this step is not effectively removed, the equilibrium can shift back towards the starting materials, leaving unreacted aldehyde. Furthermore, if the reaction time is insufficient or the temperature is too low, the reaction may not proceed to completion.

  • Troubleshooting Steps:

    • Water Removal: Ensure anhydrous conditions. Consider using a Dean-Stark apparatus for azeotropic removal of water if the solvent is suitable (e.g., toluene). Alternatively, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the disappearance of the aldehyde using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding to the cyanide addition step.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.1-1.2 equivalents) of methylamine can help drive the equilibrium towards the imine product.

Q2: I've identified the intermediate, 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetonitrile, in my final product. Why is the hydrolysis incomplete?

A: The hydrolysis of a nitrile to a carboxylic acid is a demanding reaction that requires forcing conditions.[2] Incomplete conversion is a common issue.

  • Causality: Nitriles are relatively stable functional groups. Their hydrolysis requires a strong acid catalyst (like concentrated HCl or H₂SO₄) and thermal energy to proceed at a practical rate. Insufficient acid concentration, lower-than-required temperatures, or short reaction times will result in incomplete conversion.

  • Troubleshooting Steps:

    • Increase Acid Concentration/Temperature: The classical conditions for this step often involve refluxing in concentrated aqueous acid (e.g., 6M HCl).[5] If you are using milder conditions, consider increasing the acid concentration or the reaction temperature.

    • Extend Reaction Time: Monitor the reaction for the disappearance of the aminonitrile intermediate via HPLC. Continue heating until the intermediate is no longer detected or its concentration has plateaued. Reaction times of 4-24 hours are not uncommon.[5][6]

    • Phase Transfer: The aminonitrile may have limited solubility in the aqueous acid. Adding a co-solvent like dioxane or acetic acid can improve solubility and increase the rate of hydrolysis.

Q3: My LC-MS analysis shows an impurity with a mass corresponding to 2-hydroxy-2-(3,4,5-trifluorophenyl)acetic acid. What is the source of this side-product?

A: This impurity, a mandelic acid derivative, arises from a competing reaction pathway where the cyanide ion attacks the starting aldehyde directly.

  • Causality: The starting aldehyde exists in equilibrium with its corresponding cyanohydrin in the presence of cyanide. This pathway becomes significant if the imine formation is slow or incomplete. The subsequent hydrolysis of this cyanohydrin intermediate during the final workup step yields the α-hydroxy acid instead of the desired α-amino acid.

  • Troubleshooting Steps:

    • Optimize Imine Formation: The primary solution is to ensure rapid and complete conversion of the aldehyde to the imine before the addition of the cyanide source. Follow the steps outlined in Q1.

    • Order of Addition: A robust procedure involves adding the cyanide source to a pre-formed solution of the imine, rather than mixing all three components at once. This minimizes the concentration of free aldehyde available to react with the cyanide.

    • pH Control: The rate of imine formation is pH-dependent. Slightly acidic to neutral conditions (pH 5-7) are often optimal for imine formation. The use of a buffer can be beneficial.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for purity assessment?

A: A combination of chromatographic and spectroscopic methods is essential.

  • HPLC: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary tool for quantifying the purity of the final product and detecting non-volatile impurities. A method using a C18 column with a gradient of acetonitrile and a buffered aqueous mobile phase (e.g., ammonium formate or phosphate buffer) is a good starting point.[7]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying unknown impurities by providing molecular weight information.[8]

  • NMR: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) is crucial for confirming the structure of the final product and for characterizing the structure of isolated impurities.

  • GC: Gas Chromatography can be used to quantify residual volatile starting materials like the aldehyde, though derivatization may be necessary for the final product.[9]

Q2: How should I properly store the starting materials and the final compound?

A:

  • 3,4,5-Trifluorobenzaldehyde: Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Methylamine: Typically supplied as a solution in water, THF, or ethanol. It is volatile and corrosive. Store in a tightly sealed container in a well-ventilated, cool area, away from acids and oxidizing agents.

  • Sodium/Potassium Cyanide: Highly toxic. Store in a secure, dry, well-ventilated area, completely isolated from acids to prevent the formation of lethal hydrogen cyanide gas.

  • Final Product: As an amino acid, it is a stable, crystalline solid. Store in a well-sealed container at room temperature, protected from moisture.

Q3: Can the Bucherer-Bergs reaction be used, and what is its impurity profile?

A: Yes, the Bucherer-Bergs reaction is an alternative route to α,α-disubstituted amino acids, but it proceeds through a hydantoin intermediate.[10][11] The reaction uses a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[12][13] To obtain the N-methylated product, a subsequent N-methylation of the hydantoin followed by hydrolysis would be required, adding steps and potential for different impurities. The primary impurity directly from the Bucherer-Bergs synthesis would be the unhydrolyzed 5-(3,4,5-trifluorophenyl)hydantoin intermediate. Given the directness of the modified Strecker synthesis for N-substituted amino acids, it is generally the more efficient route.

Section 4: Key Protocols and Data
Troubleshooting Logic Workflow

G start Analyze Crude Product by HPLC/LC-MS imp1 High Starting Aldehyde Peak? start->imp1 imp2 Aminonitrile Intermediate Peak? imp1->imp2 No cause1 Incomplete Imine Formation imp1->cause1 Yes imp3 α-Hydroxy Acid Peak? imp2->imp3 No cause2 Incomplete Nitrile Hydrolysis imp2->cause2 Yes clean Product is >98% Pure imp3->clean No cause3 Cyanide attacks aldehyde imp3->cause3 Yes end_node Proceed to Purification clean->end_node action1 Action: - Ensure anhydrous conditions - Monitor reaction (TLC/HPLC) - Use slight excess of amine cause1->action1 action1->end_node action2 Action: - Increase acid concentration/temp - Extend reaction time - Add co-solvent for solubility cause2->action2 action2->end_node action3 Action: - Pre-form imine before adding KCN - Optimize imine formation (see above) cause3->action3 action3->end_node

Caption: A logical workflow for troubleshooting common impurities.

Table 1: Summary of Potential Impurities
Impurity NameStructureLikely OriginRecommended Analytical Technique
3,4,5-TrifluorobenzaldehydeF₃-Ph-CHOUnreacted starting materialHPLC-UV, GC-MS
2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetonitrileF₃-Ph-CH(NHCH₃)CNUnreacted intermediateHPLC-UV, LC-MS
2-Hydroxy-2-(3,4,5-trifluorophenyl)acetic acidF₃-Ph-CH(OH)COOHSide product (cyanohydrin route)HPLC-UV, LC-MS
3,4,5-Trifluorobenzoic acidF₃-Ph-COOHOxidation of starting aldehydeHPLC-UV, LC-MS
Protocol: Representative HPLC Method for Purity Analysis

This protocol provides a general starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 220 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

System Suitability: The method should demonstrate baseline resolution (R > 2.0) between the main product peak and any known impurities.

References
  • Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, May 24). Analytical Method Summaries. EPA. Retrieved from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998. Retrieved from [Link]

  • Wikipedia. (2024). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. Retrieved from [Link]

  • ChemNotate. (2025). Strecker Amino Acid Synthesis Mechanism & Examples. ChemNotate. Retrieved from [Link]

  • Reddy, B. P., et al. (2007). Process for preparing clopidogrel. U.S.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. HELIX Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]

  • Wang, Y., et al. (2020). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via. ACS Omega, 5(33), 20978-20988.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Bucherer-Bergs Reaction (Synthesis of Hydantoin). Retrieved from [Link]

  • NextSDS. (n.d.). 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid. Retrieved from [Link]

  • Alza, E., et al. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid. U.S.
  • Gevorgyan, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. Retrieved from [Link]

  • Fodor, K., et al. (2014). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Semantic Scholar. Retrieved from [Link]

  • Reddy, K. S., et al. (2006). A process for resolution of methylamino(2-chlorophenyl)acetate.
  • Reddy, G. P., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 20(12), 22354-22366.
  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
  • Al-Taani, B. M. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Analytical and Pharmaceutical Research, 9(3), 89-99.
  • Konakahara, T., et al. (1992). TRIFLUOROACETYLATION OF METHYLPYRIDINES AND OTHER METHYLAZINES: A CONVENIENT ACCESS TO TRIFLUOROACETONYLAZINES. Heterocycles, 34(8), 1547-1557.
  • International Journal of Pharmaceutical Sciences and Research. (2014). Presence of organic impurities into active pharmaceutical ingredients. IJPSR, 5(10), 4165-4177.
  • Gevorgyan, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Organic Process Research & Development, 23(8), 1643-1650.
  • Fodor, K., et al. (2016). Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Figshare. Retrieved from [Link]

  • Soloshonok, V. A., et al. (2019). Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. Retrieved from [Link]

Sources

Optimization

Optimizing enantiomeric excess in 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing stereochemical challenges with 2-(Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing stereochemical challenges with 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid .

Because this molecule is an unnatural, heavily fluorinated, N-methylated arylglycine, it presents unique synthetic hurdles. The electron-withdrawing nature of the 3,4,5-trifluorophenyl ring severely increases the acidity of the α -proton, making the stereocenter highly susceptible to racemization. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve and maintain >99% enantiomeric excess (ee).

Quantitative Data Summarization: ee Optimization Strategies

Before diving into specific troubleshooting, review this comparative matrix of established methodologies for synthesizing chiral arylglycines. Use this data to select the most viable route for your current scale and equipment capabilities.

Synthesis / Resolution MethodTypical ee RangeKey Variables to ControlCommon Pitfalls
Asymmetric Strecker Reaction 90% – 99%Catalyst H-bonding strength, Temperature (<-40 °C)Background un-catalyzed cyanation lowering ee.
Dynamic Kinetic Resolution (DKR) 85% – 96%Acyl transfer catalyst (e.g., BTM), Epimerization rateN-methyl group hinders standard azlactone formation.
Enzymatic Resolution (Amidases) >99% (at 50% conv.)pH control (7.0-7.5), Buffer concentrationProduct inhibition; requires recycling of the wrong enantiomer.
Chiral Auxiliary (Sulfinamide) 95% – 98%Grignard/Cyanide addition kinetics, Solvent polarityIncomplete auxiliary cleavage during deprotection.
Workflow Visualization: The Asymmetric Strecker Route

StreckerWorkflow A 3,4,5-Trifluorobenzaldehyde + Methylamine B N-Methyl Imine Intermediate A->B Condensation (-H2O) C Asymmetric Cyanation (Chiral Thiourea Catalyst) B->C TMSCN / -40 °C D (S)-alpha-Aminonitrile (High ee) C->D Stereocontrol E Acidic Hydrolysis (6M HCl, Heat) D->E Deprotection F 2-(Methylamino)-2-(3,4,5- trifluorophenyl)acetic acid E->F Final Product

Workflow for the Asymmetric Strecker Synthesis of the Target Arylglycine.

Troubleshooting Guides & FAQs
FAQ 1: Why is my enantiomeric excess (ee) plateauing at 70% during the asymmetric Strecker reaction?

Causality: In the asymmetric Strecker reaction, the chiral organocatalyst (e.g., a bifunctional thiourea or squaramide) directs the attack of the cyanide ion onto the imine. However, a competing, un-catalyzed background reaction can occur simultaneously, which yields a racemic mixture[1]. If your ee is plateauing, the background reaction is too fast relative to the catalyzed pathway. Solution:

  • Lower the Temperature: Drop the reaction temperature from room temperature to -40 °C or even -78 °C. This exponentially slows the un-catalyzed background cyanation while the hydrogen-bonded catalyst-imine complex remains highly reactive.

  • Change the Cyanide Source: Switch from potassium cyanide (KCN) to trimethylsilyl cyanide (TMSCN) with a controlled proton source (like isopropanol). This ensures the active nucleophile is generated slowly and exclusively within the chiral pocket of the catalyst.

FAQ 2: I achieve 95% ee at the aminonitrile stage, but my final isolated amino acid is nearly racemic. What is happening?

Causality: You are experiencing downstream racemization. Arylglycines are notoriously configurationally unstable compared to aliphatic amino acids[2]. The 3,4,5-trifluorophenyl group exerts a massive electron-withdrawing inductive effect. During basic hydrolysis or even mild alkaline workups, the α -proton becomes highly acidic. It is easily abstracted by base, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is re-established randomly, destroying your ee. Solution: Never expose 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid to basic conditions. Perform the nitrile hydrolysis using strictly acidic conditions (e.g., 6M HCl at reflux). Purify the final product using strongly acidic cation-exchange resin (e.g., Dowex 50WX8) eluted with dilute aqueous ammonia, minimizing the time the molecule spends in a non-acidic environment.

Racemization A (S)-Arylglycine Derivative B Base / High pH Exposure A->B C Alpha-Proton Abstraction B->C D Planar Enolate Intermediate (Loss of Chirality) C->D Stabilized by 3,4,5-F3-Ph E Reprotonation D->E F Racemic Mixture (50% R / 50% S) E->F

Mechanism of Base-Catalyzed Racemization in Fluorinated Arylglycines.

FAQ 3: Can we use Dynamic Kinetic Resolution (DKR) via azlactones for this molecule?

Causality: Traditional DKR relies on the formation of an azlactone intermediate, which undergoes rapid epimerization at the α -carbon, followed by enantioselective ring-opening catalyzed by a chiral nucleophile (e.g., Birman's BTM catalyst)[3]. However, azlactone formation requires an N-acyl primary amine. Because your target molecule is an N-methyl amino acid, it cannot form a standard azlactone. Solution: If you must use DKR, you must alter the synthetic sequence. Perform the DKR on the primary amino acid derivative (2-amino-2-(3,4,5-trifluorophenyl)acetic acid) first. Once the stereocenter is set and the molecule is isolated, perform a highly controlled reductive amination (using formaldehyde and sodium cyanoborohydride under mildly acidic conditions) to install the N-methyl group without disturbing the chiral center.

FAQ 4: We want to scale up using enzymatic resolution. Which enzyme class is most appropriate?

Causality: Because of the steric hindrance and electronic deactivation of the trifluorophenyl ring, standard lipases often suffer from low reaction rates. Solution: Utilize Nitrilases or Amidases[4]. You can synthesize the racemic N-methyl-arylglycine amide and subject it to an enantioselective amidase. The enzyme will selectively hydrolyze the (S)-amide to the (S)-acid, leaving the (R)-amide intact. The unreacted (R)-amide can then be chemically racemized (using mild base) and recycled, effectively turning a kinetic resolution into a dynamic process.

Self-Validating Experimental Protocol: Asymmetric Strecker Synthesis

This protocol incorporates built-in analytical checkpoints to ensure the system is self-validating. If a checkpoint fails, the protocol dictates an immediate halt to prevent the waste of downstream reagents.

Step 1: Imine Condensation

  • Dissolve 3,4,5-trifluorobenzaldehyde (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

  • Add a solution of methylamine (2.0 M in THF, 12.0 mmol) and anhydrous magnesium sulfate (2.0 g) as a desiccant.

  • Stir at room temperature for 12 hours. Filter the mixture and concentrate under reduced pressure to yield the N-methyl imine.

Step 2: Asymmetric Cyanation

  • Dissolve the crude imine in anhydrous toluene (30 mL) and add the chiral bifunctional thiourea catalyst (0.5 mmol, 5 mol%).

  • Cool the reaction vessel to exactly -40 °C using a dry ice/acetonitrile bath.

  • Slowly add TMSCN (12.0 mmol) followed by anhydrous isopropanol (12.0 mmol) dropwise over 30 minutes. Stir for 24 hours at -40 °C.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of hexane/isopropanol (90:10), and analyze via Chiral HPLC.

    • Pass: ee > 95%. Proceed to Step 3.

    • Fail: ee < 95%. Do not proceed. The background reaction is outcompeting the catalyst. Re-evaluate cooling efficiency and catalyst integrity.

Step 3: Acidic Hydrolysis (Racemization-Free)

  • Concentrate the reaction mixture carefully under reduced pressure (Caution: HCN gas may evolve; perform strictly in a highly ventilated fume hood with a caustic scrubber).

  • Suspend the crude α -aminonitrile in 6M aqueous HCl (25 mL).

  • Reflux the mixture at 105 °C for 16 hours. The strongly acidic environment prevents enolization and locks the stereocenter.

  • Cool to room temperature and wash with diethyl ether (2 x 20 mL) to remove organic impurities.

Step 4: Isolation

  • Concentrate the aqueous layer to dryness to yield the hydrochloride salt of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid.

  • To obtain the zwitterion, dissolve the salt in a minimum amount of water and apply to a Dowex 50WX8 strongly acidic cation-exchange column.

  • Wash with water until the eluent is neutral, then elute the product with 5% aqueous ammonia. Immediately lyophilize the product fractions to prevent base-catalyzed racemization during prolonged storage in the liquid phase.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid

Welcome to the Technical Support Center. As a non-natural, fluorinated, N-methylated amino acid, 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid presents unique stability challenges during long-term storage.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a non-natural, fluorinated, N-methylated amino acid, 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid presents unique stability challenges during long-term storage. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement self-validating storage protocols.

Module 1: Knowledge Base & Mechanistic FAQs

Q: Why does this specific molecule degrade faster than standard primary amino acids? A: The vulnerability lies in its structure. N-methyl amino acids undergo oxidative decarboxylation much more readily than primary amino acids[1]. The N-methyl group stabilizes the intermediate 1-amidoalkyl radical formed during oxidation[1]. This radical is rapidly further oxidized into an N-methyliminium species, resulting in the irreversible loss of carbon dioxide (CO₂)[2].

Q: Does the 3,4,5-trifluorophenyl group impact storage stability? A: Yes. While the electron-withdrawing nature of the three fluorine atoms increases the molecule's metabolic stability in vivo, it makes the aromatic ring highly polarized and susceptible to photolytic degradation. Under UV/Vis light exposure, fluorinated aromatics can generate reactive aryl radicals, leading to defluorination or cross-linking.

Q: Why do you recommend avoiding metal spatulas during handling? A: Trace transition metals (such as Ag⁺ or Cu²⁺) act as potent catalysts for the oxidative decarboxylation of N-alkyl amino acids[1]. Even microscopic metal shavings from a standard stainless-steel spatula can initiate a radical cascade in the presence of ambient oxygen, converting your API into an imide or aldehyde byproduct[1].

DegradationMechanisms API 2-(Methylamino)-2-(3,4,5- trifluorophenyl)acetic acid O2 Oxygen / Trace Metals (Oxidative Stress) API->O2 Light UV/Vis Light (Photolytic Stress) API->Light Heat Elevated Temperature (Thermal Stress) API->Heat OxDecarb Oxidative Decarboxylation O2->OxDecarb Catalyzed by Ag+/Cu2+ PhotoDeg Photolytic Defluorination Light->PhotoDeg ICH Q1B conditions ThermDeg Amide/Dimerization (Trace DKP) Heat->ThermDeg > 40°C Imine N-Methylimine Intermediate OxDecarb->Imine Radical Aryl Radicals PhotoDeg->Radical DegProd Degradation Products ThermDeg->DegProd Imine->DegProd Radical->DegProd

Degradation pathways of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid under storage stress.

Module 2: Diagnostic & Troubleshooting Guide

Symptom / ObservationRoot Cause Analysis (Causality)Corrective Action
Powder yellows over 3–6 months Photolytic Degradation: Exposure to ambient laboratory lighting has triggered radical formation on the trifluorophenyl ring.Transition strictly to amber glass vials (Type I borosilicate) and store inside opaque secondary packaging.
Loss of assay purity (HPLC); New peak at -44 Da (MS) Oxidative Decarboxylation: The free carboxylic acid has been lost as CO₂, leaving behind an N-methyl amine or imine derivative[3].Implement an Argon gas purge before sealing. Ensure storage temperatures do not exceed 5°C for working stocks.
Unexplained batch-to-batch stability variance Trace Metal Contamination: Micro-abrasions from metal spatulas or contaminated glassware are catalyzing radical oxidation[1].Switch to PTFE-coated or ceramic spatulas for all powder handling. Wash glassware with EDTA to chelate residual metals.

Module 3: Quantitative Stability Data

The following table summarizes the expected degradation profile of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid under various environmental conditions, modeled after ICH Q1A(R2) stability testing guidelines[4].

Storage ConditionPackaging Configuration1-Month Purity3-Month Purity6-Month PurityPrimary Degradant Observed
-20°C, Dark Argon Purge + Amber Glass99.8%99.7%99.6%None (Stable)
5°C, Dark Air + Clear Glass99.5%98.2%96.4%N-Methylimine
25°C / 60% RH Air + Clear Glass98.1%94.5%89.2%Decarboxylated amine
40°C / 75% RH Air + Clear Glass95.4%88.3%79.1%Oxidation products / DKP
UV/Vis Light Air + Clear Glass85.2% (7 days)N/AN/APhotolytic cleavage products

Module 4: Standard Operating Procedures (Protocols)

To guarantee the integrity of your API, you must treat packaging and analysis as a single, self-validating system. If your analytical method cannot detect the specific degradation products of this molecule, your stability data is scientifically void.

Protocol: Self-Validating Inert Packaging & ICH Q1A Stability Workflow

Phase 1: Analytical Method Self-Validation (Forced Degradation)

  • Stress the Sample: Transfer a 5 mg aliquot of the API into a vial and add 1 mL of 0.3% H₂O₂. Incubate at room temperature for 24 hours. Causality: This intentionally forces the oxidative decarboxylation pathway to generate the N-methylimine degradant.

  • Confirm Resolution: Inject the stressed sample via HPLC-UV (210 nm). You must achieve baseline resolution (Rs > 1.5) between the intact API and the degradant peak. Do not proceed to long-term storage until the method is proven to be stability-indicating[5].

Phase 2: Aliquoting and Material Handling 3. Equipment Prep: Use only PTFE-coated spatulas and Type I borosilicate amber glass vials. Causality: Borosilicate prevents alkaline leaching (which accelerates hydrolysis), and PTFE prevents transition metal catalysis[1]. 4. Transfer: Aliquot the required mass of API into the vials under low-light conditions to minimize photolytic stress.

Phase 3: Inert Gas Blanketing 5. Argon Displacement: Insert an Argon gas line (filtered through a 0.22 µm PTFE filter) into the vial, positioning the tip approximately 1 cm above the powder bed. 6. Purge: Flow Argon gently for 30 seconds. Causality: Argon (density 1.78 g/L) is significantly heavier than ambient air (1.25 g/L). It sinks and forms a protective physical blanket over the powder. Nitrogen mixes too readily with ambient oxygen during the capping process and is insufficient for highly oxidation-prone N-methyl amino acids.

Phase 4: Secondary Packaging & ICH Storage 7. Seal: Immediately cap the vial with a PTFE-lined septum cap. 8. Desiccation: Place the vial inside an opaque aluminum foil pouch along with a 1 g silica gel desiccant packet. Heat-seal the pouch to lock out external humidity. 9. Storage: Store the sealed pouches at -20°C for long-term inventory, or at 25°C ± 2°C / 60% RH ± 5% RH if conducting formal ICH Q1A(R2) stability monitoring[4].

StorageWorkflow Start Bulk API Received Purge Argon Gas Purge (Displace O2) Start->Purge Desiccate Silica Desiccant (Moisture < 10%) Purge->Desiccate Package Amber Glass & Foil Pouch Desiccate->Package Store Store at -20°C (Long-term) Package->Store Validate HPLC-UV/MS Stability Check Store->Validate Periodic (ICH Q1A) Validate->Purge Re-seal if passed

Self-validating inert packaging and stability testing workflow for long-term API storage.

References
  • - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) 2. - Organic Chemistry Portal 3. - The Journal of Organic Chemistry (ACS Publications) 4. - MDPI

Sources

Optimization

Troubleshooting low coupling efficiency of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid in SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult scenarios i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult scenarios in peptide chemistry: the incorporation and extension of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid .

This unnatural, highly modified amino acid presents a dual threat to coupling efficiency: extreme steric hindrance and severe electronic deactivation. Below is a comprehensive, self-validating guide to overcoming these barriers, grounded in mechanistic causality and validated protocols.

Part 1: Mechanistic Analysis & FAQs

Q1: Why does the coupling efficiency drop to near zero when trying to add the next amino acid onto 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid? The difficulty arises from a compounding effect of sterics and electronics. Acylation of a standard N-methyl amino acid is already 10 to 100 times slower than that of a primary amine[1]. In this specific residue, the secondary amine is flanked by a bulky alpha-aryl group (3,4,5-trifluorophenyl). Furthermore, the three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This pulls electron density away from the alpha-carbon and the adjacent amine, drastically reducing the nucleophilicity of the nitrogen lone pair. You are essentially trying to force a bulky electrophile to react with a sterically buried, electronically deactivated nucleophile.

Q2: Which coupling reagents are mechanistically suited to overcome this barrier? Standard reagents like HBTU or DIC/HOBt will fail here. You must use highly reactive reagents that generate a highly active ester without capping the amine.

  • PyAOP (a phosphonium reagent) is exceptional for N-methyl couplings because it does not cause guanidinylation of the free amine—a common side reaction when uronium reagents (like HATU) are used and aminolysis is slow[2].

  • COMU is a highly reactive uronium alternative that utilizes an Oxyma leaving group, providing rapid activation and high efficiency for hindered sequences.

  • Triphosgene (BTC) can be used to generate an in situ acid chloride, which is the ultimate solution for extreme steric hindrance when active esters fail[3].

Q3: The Kaiser test shows negative, but my LC-MS shows a deletion sequence. Why? The Kaiser (ninhydrin) test only detects primary amines. Because this residue contains a secondary (N-methyl) amine, the Kaiser test will yield a false negative, misleading you into believing the coupling is complete[4]. You must switch to the Chloranil test , which specifically stains secondary amines dark blue or green.

Q4: Can Microwave-Assisted SPPS (MW-SPPS) solve this? Yes. Microwave irradiation directly deposits energy into the polar solvent and reagents, accelerating the reaction kinetics to overcome the high activation energy barrier of hindered couplings[5]. However, because this residue is an alpha-aryl glycine derivative, it is highly prone to epimerization. MW-SPPS should be carefully optimized (e.g., 75°C for no more than 5-10 minutes) and paired with racemization-suppressing additives like Oxyma or HOAt.

Part 2: Reagent Selection & Quantitative Comparison

To select the optimal coupling strategy, refer to the following comparative data for activating the incoming amino acid.

Coupling ReagentChemical ClassReactivity LevelEpimerization RiskGuanidinylation RiskBest Use Case for this Sequence
DIC / HOBt CarbodiimideLowLowNoneStandard SPPS (Not recommended here)
HATU / HOAt UroniumVery HighModerateHigh (if slow)Primary amine to hindered acid
COMU / DIPEA Uronium (Oxyma)Very HighLowModerateRoutine hindered couplings
PyAOP / DIPEA PhosphoniumVery HighLowNone N-methyl to N-methyl couplings[2]
BTC (Triphosgene) Acid ChlorideExtremeHighNoneAbsolute last resort for dead-ends[3]

Part 3: Experimental Workflows & Protocols

Workflow Start Evaluate Coupling Efficiency Test Run Chloranil Test Start->Test Result Resin Color? Test->Result Pass Colorless/Yellow: Coupling Complete Result->Pass Negative Fail Blue/Green: Incomplete Coupling Result->Fail Positive Action1 Re-couple with COMU or PyAOP Fail->Action1 Action2 Apply MW-SPPS (75°C, 10 min) Action1->Action2 If fails Action3 Triphosgene (BTC) Activation Action2->Action3 If fails

Troubleshooting workflow for hindered N-methyl SPPS couplings.

Protocol A: High-Efficiency Coupling onto the Secondary Amine using PyAOP

Causality: Phosphonium reagents like PyAOP do not react with the N-terminal amine to form dead-end guanidinium byproducts, allowing for extended coupling times and elevated temperatures necessary for this deactivated nucleophile.

  • Preparation: Swell the peptide-resin (containing the N-terminal 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid) in anhydrous DMF for 20 minutes.

  • Activation: In a separate vial, dissolve 5.0 equivalents of the incoming Fmoc-Amino Acid and 5.0 equivalents of PyAOP in a minimum volume of DMF.

  • Base Addition: Add 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation vial. Stir for 1 minute to form the active ester.

  • Coupling: Transfer the activated mixture to the resin.

  • Reaction: Agitate at 75°C using a microwave peptide synthesizer for 10 minutes (or 4 hours at room temperature if MW is unavailable).

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Mechanism AA Incoming Fmoc-AA-OH ActiveEster Activated Ester Intermediate AA->ActiveEster Activation Activator Coupling Reagent (e.g., PyAOP) Activator->ActiveEster Product Peptide Bond ActiveEster->Product Aminolysis Nucleophile Resin-bound N-Me Amine (Sterically Hindered) Nucleophile->Product Nucleophilic Attack

Mechanistic pathway of amide bond formation on a sterically hindered secondary amine.

Protocol B: Chloranil Colorimetric Test for Secondary Amines

Causality: The acetaldehyde reacts with the secondary amine to form an enamine intermediate, which then undergoes a redox reaction with chloranil to produce a highly conjugated, deeply colored dialkylaminovinyl-substituted quinone[4].

  • Reagent Preparation:

    • Solution A: 2% (v/v) Acetaldehyde in anhydrous DMF.

    • Solution B: 2% (w/v) Chloranil (tetrachlorobenzoquinone) in anhydrous DMF. (Note: Store solutions in the dark at 4°C; shelf life is ~3 weeks).

  • Sampling: Extract a few beads of the washed peptide-resin (1-5 mg) and place them in a small, clear glass test tube.

  • Testing: Add 2 drops of Solution A and 2 drops of Solution B to the beads.

  • Incubation: Swirl gently and let stand at room temperature for exactly 5 minutes.

  • Interpretation:

    • Dark Blue/Green Beads: Secondary amine is present (Coupling is incomplete).

    • Colorless/Pale Yellow Beads: Secondary amine is fully acylated (Coupling is complete).

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation URL:[Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Coupling Reagents Source: AAPPTec Peptides URL:[Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds Source: ACS Omega URL:[Link]

  • Commonly Used Colorimetric Reagents in SPPS peptide solutions Source: Dilun Biotechnology (Peptide Scientific) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Analytical Methods for 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid Purity Testing: A Comparative Guide

Introduction: The Criticality of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundam...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For a novel compound such as 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid, a substituted phenylacetic acid derivative with potential therapeutic applications, rigorous purity testing is paramount. Impurities, even at trace levels, can impact the drug's stability, introduce toxicity, or alter its pharmacological profile.[1][2] Therefore, the development and validation of robust analytical methods to ensure the purity of this API are critical steps in its journey from the laboratory to the clinic.

This guide provides a comparative overview of key analytical techniques for the purity assessment of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid. We will delve into the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, offering practical insights and experimental protocols to aid researchers, scientists, and drug development professionals in establishing self-validating systems for purity testing.[3][4][5]

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is unequivocally the gold standard for purity analysis of small molecule drugs due to its high precision, versatility, and ability to separate complex mixtures.[2][6] For 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid, HPLC is indispensable for quantifying the main component and detecting potential organic impurities, including starting materials, by-products, and degradation products.

Method Validation for HPLC: An ICH Q2(R2) Guided Approach

The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[4] The following parameters, as defined by ICH Q2(R2), are essential for validating an HPLC method for purity testing.[3][5][7]

1. Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[8][9][10] For our target compound, this means the HPLC method must be able to separate it from any potential impurities. This is typically demonstrated by spiking the sample with known impurities and showing baseline resolution.

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10] A linear relationship between concentration and peak area is established by analyzing a series of solutions of known concentrations.

3. Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[4][9][10] For purity testing, the range should typically cover from the reporting level of impurities to 120% of the specification.[9]

4. Accuracy: The closeness of the test results to the true value.[10][11] This is assessed by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values.

5. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10][11] This is evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (inter-laboratory).

6. Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.[8][10]

7. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Comparative HPLC Methodologies

The choice of HPLC column and mobile phase is critical for achieving optimal separation. Below is a comparison of two common approaches for the analysis of a polar, ionizable compound like 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid.

ParameterMethod A: Reversed-Phase C18Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Stationary Phase Octadecyl silane (non-polar)Polar (e.g., silica, amide)
Mobile Phase Acetonitrile/Water with acid (e.g., 0.1% TFA)High organic content with a small amount of aqueous buffer
Analyte Retention Based on hydrophobicityBased on partitioning into an adsorbed water layer on the stationary phase
Advantages Robust, widely available, good for less polar impuritiesBetter retention of polar analytes and impurities
Disadvantages Poor retention for very polar compoundsCan have longer equilibration times, sensitive to water content
Ideal For General purity screeningAnalysis of polar impurities that are not well-retained on C18 columns
Experimental Protocol: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Reporting & Implementation MD_Start Select Column & Mobile Phase MD_Optimize Optimize Gradient, Flow Rate, Temperature MD_Start->MD_Optimize Specificity Specificity MD_Optimize->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Implementation Routine Use Report->Implementation

Caption: A streamlined workflow for HPLC method validation.

Pillar 2: Gas Chromatography (GC) - The Specialist for Volatile Impurities

While HPLC is the primary tool for non-volatile organic impurities, Gas Chromatography (GC) is the preferred method for the analysis of residual solvents.[12][13] Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances.[12] Their levels must be controlled within strict limits defined by regulatory agencies due to their potential toxicity.[14][15]

Headspace GC: The Standard for Residual Solvent Analysis

Headspace GC is a powerful technique for analyzing residual solvents. The sample is heated in a sealed vial, and the volatile components in the headspace (the gas above the sample) are injected into the GC system. This technique is highly sensitive and avoids contamination of the GC system with non-volatile matrix components.

Comparative GC Methodologies

The choice of GC column is critical for separating a wide range of potential residual solvents.

ParameterMethod A: Non-Polar Column (e.g., DB-1, 5% Phenyl)Method B: Polar Column (e.g., WAX, DB-624)
Stationary Phase Polydimethylsiloxane or 5% Phenyl PolydimethylsiloxanePolyethylene glycol or cyanopropylphenyl polysiloxane
Separation Principle Based on boiling pointBased on polarity and boiling point
Advantages Good for general screening of a wide range of solventsBetter resolution of polar solvents (e.g., alcohols, ketones)
Disadvantages May have co-elution of polar solventsMay not be suitable for very non-polar solvents
Ideal For A first-pass screening methodTargeted analysis of known polar residual solvents
Experimental Protocol: Headspace GC Method Validation Workflow

GC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Reporting & Implementation MD_Start Select Column & HS Parameters MD_Optimize Optimize Oven Temperature Program MD_Start->MD_Optimize Specificity Specificity MD_Optimize->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Report Validation Report LOD_LOQ->Report Implementation Routine Use Report->Implementation

Caption: A typical workflow for headspace GC method validation.

Pillar 3: Orthogonal and Complementary Techniques

To ensure comprehensive purity assessment, it is often necessary to employ orthogonal analytical techniques – methods that rely on different separation principles. This provides a more complete picture of the impurity profile.

Chiral Separations: A Critical Consideration

For a molecule with a stereocenter like 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid, the separation of enantiomers is crucial, as different enantiomers can have distinct pharmacological and toxicological properties.[16][17] Chiral HPLC or chiral Capillary Electrophoresis (CE) are the methods of choice for this purpose.[16][17] The validation of a chiral method follows the same principles as for achiral methods, with a particular emphasis on specificity and the ability to resolve the enantiomers.

Mass Spectrometry (MS) for Impurity Identification

When unknown impurities are detected by HPLC or GC, Mass Spectrometry (MS) is an invaluable tool for their identification.[1][18][19] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which, combined with fragmentation data (MS/MS), can elucidate its structure.[18]

Quantitative NMR (qNMR) for Purity Assignment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of a reference standard without the need for a specific reference standard of the analyte itself.[20][21][22] It relies on the direct proportionality between the NMR signal intensity and the number of nuclei.[22] This makes qNMR an excellent tool for certifying the purity of the 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid reference material used in other analytical methods.

Conclusion: A Holistic Approach to Purity Validation

The validation of analytical methods for the purity testing of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid is a multifaceted process that requires a deep understanding of the molecule's chemical properties and the principles of analytical chemistry. A combination of HPLC for organic impurities, headspace GC for residual solvents, and specialized techniques like chiral separations and MS for impurity identification, all validated according to ICH Q2(R2) guidelines, provides a robust and reliable framework for ensuring the quality, safety, and efficacy of this potential new therapeutic agent. The use of qNMR to certify the primary reference standard further strengthens the entire analytical control strategy. By adopting this comprehensive and scientifically sound approach, researchers and drug developers can confidently advance their programs with a well-characterized and pure API.

References

  • ICH Q2(R2) Validation of Analytical Procedures. MasterControl. Available from: [Link]

  • Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. SCIRP. Available from: [Link]

  • Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International. Available from: [Link]

  • Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Brightspec. Available from: [Link]

  • Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed. Available from: [Link]

  • Method for the analysis of residual solvents in pharmaceuticals. Separation Science. Available from: [Link]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Available from: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. Available from: [Link]

  • Determination of the purity of pharmaceutical reference materials by 1 H NMR using the standardless PULCON methodology. Sci-Hub. Available from: [Link]

  • Mass Spectrometry in Drug Development Applications. Netpharmalab. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • Mass spectrometry in impurity profiling. ResearchGate. Available from: [Link]

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  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. Available from: [Link]

  • Chiral Drug Separation. ScienceDirect. Available from: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available from: [Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. PubMed. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods for the Quantification of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid in Human Plasma

Introduction: The Imperative for Rigorous Bioanalytical Method Validation In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to regulatory approval is paved with data. The inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Bioanalytical Method Validation

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to regulatory approval is paved with data. The integrity of this data, particularly pharmacokinetic (PK) and toxicokinetic (TK) data, is paramount. At the heart of this data generation lies the bioanalytical method—a sophisticated process for quantifying a drug or its metabolites in a biological matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2]

This guide focuses on a novel acidic compound, 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid, a representative small molecule that presents unique analytical challenges due to its polarity and trifluorophenyl moiety. As drug development programs evolve, methods are often refined, or sample analysis is transferred between laboratories. In these scenarios, a simple method validation is insufficient. A cross-validation is required to demonstrate that the data generated by different methods or in different locations are comparable and can be reliably pooled for a comprehensive analysis.[3][4]

This document serves as a practical comparison of two distinct LC-MS/MS methods for our target analyte. We will delve into the causality behind experimental design, present a detailed cross-validation protocol, and interpret the resulting data, adhering to the principles outlined in global regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[5]

Methodological Design: A Tale of Two Approaches

To illustrate the cross-validation process, we have developed two distinct methods: Method A , a rapid "fit-for-purpose" assay suitable for early-phase discovery, and Method B , a highly robust and sensitive assay designed for late-stage clinical trials and regulatory submission. The fundamental differences in their design directly impact their performance characteristics.

Method A: The High-Throughput Workhorse

This method is designed for speed and simplicity, prioritizing sample throughput.

  • Sample Preparation: Utilizes a straightforward Protein Precipitation (PPT) . While fast, this technique offers minimal cleanup, potentially leaving behind endogenous matrix components like phospholipids that can interfere with ionization.[6]

  • Internal Standard (IS): Employs a structural analog . This compound is chemically similar to the analyte but not identical. It is a cost-effective choice but may not perfectly mimic the analyte's behavior during extraction and ionization, especially when significant matrix effects are present.[7][8]

  • Chromatography: A standard reversed-phase C18 column with an acidic mobile phase (formic acid) is used to promote protonation and detection in Positive Ion Electrospray Ionization (ESI+) mode .

Method B: The Regulatory-Grade Gold Standard

This method is engineered for maximum accuracy, precision, and robustness, minimizing all potential sources of analytical variability.

  • Sample Preparation: Implements Solid-Phase Extraction (SPE) . This technique provides a much cleaner sample extract by selectively binding the analyte and washing away interfering matrix components, thereby reducing the risk of ion suppression or enhancement.[9][10]

  • Internal Standard (IS): Uses a Stable Isotope-Labeled (SIL) Internal Standard . A SIL-IS is the ideal choice as it has nearly identical chemical and physical properties to the analyte.[11][12] It co-elutes chromatographically and experiences the same degree of matrix effect, providing the most accurate compensation for analytical variability.[7]

  • Chromatography: A Pentafluorophenyl (F5) column is selected to provide alternative selectivity, leveraging π-π interactions with the analyte's trifluorophenyl ring.[13] An alkaline mobile phase is used for detection in Negative Ion Electrospray Ionization (ESI-) mode , which can offer superior sensitivity for acidic compounds.[14]

Comparative Summary of Methodologies
ParameterMethod A: High-Throughput WorkhorseMethod B: Regulatory-Grade Gold StandardRationale for Comparison
Sample Preparation Protein Precipitation (PPT)Solid-Phase Extraction (SPE)To evaluate the impact of sample cleanliness on matrix effects and overall method robustness.
LC Column Standard C18Pentafluorophenyl (F5)To compare retention mechanisms and selectivity for a fluorinated compound.
Mobile Phase pH Acidic (0.1% Formic Acid)Alkaline (5 mM Ammonium Bicarbonate)To assess ionization efficiency and sensitivity in both positive and negative ESI modes for an acidic analyte.
Ionization Mode ESI Positive (+)ESI Negative (-)Correlates with mobile phase choice to maximize analyte response.
Internal Standard Structural AnalogStable Isotope-Labeled (SIL)To compare the ability to compensate for extraction variability and matrix effects.

Detailed Experimental Protocols

The trustworthiness of any analytical method is grounded in a well-documented and reproducible protocol.

Protocol 1: Method A - Step-by-Step
  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the structural analog internal standard working solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute at high speed.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC System

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: ESI Positive (+)

    • MRM Transitions: Analyte: 244.1 > 198.1; IS: 230.1 > 184.1

Protocol 2: Method B - Step-by-Step
  • Sample Preparation (Solid-Phase Extraction):

    • Pipette 50 µL of human plasma into a microcentrifuge tube.

    • Add 10 µL of the SIL internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water to the sample.

    • Condition an SPE plate with 500 µL of methanol followed by 500 µL of water.

    • Load the entire pre-treated sample onto the SPE plate.

    • Wash the plate with 500 µL of 5% methanol in water.

    • Elute the analyte with 500 µL of methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of 50:50 water:methanol and transfer to an HPLC vial.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC System

    • Column: Pentafluorophenyl (F5), 2.1 x 50 mm, 2.6 µm

    • Mobile Phase A: 5 mM Ammonium Bicarbonate in Water

    • Mobile Phase B: Methanol

    • Gradient: 10% B to 90% B over 3.0 minutes, hold for 0.5 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: ESI Negative (-)

    • MRM Transitions: Analyte: 242.1 > 198.1; IS (¹³C₆-Analyte): 248.1 > 204.1

Cross-Validation Workflow and Data Analysis

Cross-Validation Experimental Design

The workflow involves analyzing the same set of quality control (QC) samples and incurred study samples with both methods and comparing the results against predefined acceptance criteria.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison & Statistical Assessment cluster_conclusion Conclusion prep_qcs Prepare QC Samples (LQC, MQC, HQC) in 6 different plasma lots analyze_a Analyze with Method A (PPT, C18, ESI+) prep_qcs->analyze_a Split Samples analyze_b Analyze with Method B (SPE, F5, ESI-) prep_qcs->analyze_b Split Samples prep_is Prepare Incurred Samples (n > 30 from study) prep_is->analyze_a Split Samples prep_is->analyze_b Split Samples compare_qcs Compare QC Results: Accuracy & Precision Matrix Effects analyze_a->compare_qcs compare_is Compare Incurred Sample Results: Calculate % Difference analyze_a->compare_is analyze_b->compare_qcs analyze_b->compare_is stats Statistical Analysis (Bland-Altman, Equivalence) compare_qcs->stats compare_is->stats conclusion Determine Method Comparability & Assess Bias stats->conclusion

Caption: Workflow for the cross-validation of two bioanalytical methods.

Quantitative Data Comparison

The following tables summarize the hypothetical performance data from the cross-validation study.

Table 2: Calibration Curve Performance

ParameterMethod AMethod BAcceptance Criteria
Linear Range 1 - 1000 ng/mL0.1 - 1000 ng/mLCover expected concentrations
Correlation (r²) 0.9920.998≥ 0.99
Calibrator Accuracy 7/8 points within ±15%8/8 points within ±15%≥ 75% of calibrators within criteria

Insight: Method B demonstrates superior linearity and a lower limit of quantification (LLOQ), likely due to the cleaner extract from SPE and more efficient ionization in negative mode.

Table 3: Accuracy and Precision Data (n=6 replicates)

QC LevelMethod AMethod BAcceptance Criteria
% Bias (CV%) % Bias (CV%) Bias: ±15%, CV: ≤15%
LQC (3 ng/mL) -8.5% (12.1%)-2.1% (4.5%)Bias: ±20%, CV: ≤20% (at LLOQ)
MQC (100 ng/mL) -5.2% (9.8%)-1.5% (3.1%)Bias: ±15%, CV: ≤15%
HQC (800 ng/mL) -6.8% (8.5%)-0.9% (2.5%)Bias: ±15%, CV: ≤15%

Insight: Both methods meet the standard acceptance criteria.[15] However, Method B exhibits significantly better accuracy (bias closer to zero) and much higher precision (lower CV%). This is a direct consequence of using a SIL-IS, which effectively normalizes for any sample-to-sample variation in extraction recovery or matrix effects.[7]

Table 4: Matrix Effect Assessment

ParameterMethod AMethod BAcceptance Criteria
Matrix Factor (MF) 0.780.97-
IS-Normalized MF 0.910.99CV ≤ 15% across lots
CV of IS-Normalized MF 13.5%2.8%CV ≤ 15% across lots

Insight: Method A shows significant ion suppression (Matrix Factor < 1), indicating that matrix components are interfering with the analyte's ionization.[9][16] The structural analog IS only partially corrects for this, resulting in higher variability (CV of 13.5%). Method B shows a negligible matrix effect, and the SIL-IS provides excellent normalization, resulting in very low variability.[17][18] This is the most compelling evidence for the superiority of the SPE/SIL-IS combination.

Discussion, Interpretation, and Conclusion

The cross-validation data clearly demonstrates that while both methods are valid, they are not equal in performance.

Causality Behind Performance Differences:

  • Method A's Limitations: The high variability and significant matrix effect observed in Method A are direct results of the protein precipitation approach. PPT is non-selective and leaves many endogenous compounds in the final extract.[6] These co-eluting substances compete with the analyte for ionization in the mass spectrometer's source, leading to ion suppression.[16] The structural analog IS, having a different chemical structure and potentially a different retention time, cannot fully compensate for this suppression, leading to poorer precision.[8]

  • Method B's Strengths: The combination of SPE and a SIL-IS in Method B addresses these challenges directly. SPE provides a significantly cleaner extract, removing the majority of interference.[10] The SIL-IS co-elutes precisely with the analyte and is affected by any residual matrix in an identical manner, allowing for near-perfect correction and leading to superior accuracy and precision.[7][11] The choice of an F5 column and negative mode ionization further enhanced selectivity and sensitivity for this specific acidic, fluorinated molecule.

Final Recommendation: The results of this cross-validation study show a systematic bias where Method A tends to under-quantify compared to the more accurate Method B, particularly at lower concentrations. The variability is also significantly higher.

  • For Combining Data: If data from studies using Method A and Method B must be combined, a bias assessment is critical. Statistical tools like Bland-Altman plots or Deming regression, as recommended by the ICH M10 guideline, should be used to quantify the bias.[19] It may be determined that the data sets are not directly comparable and a correction factor might need to be applied, or that data from Method A should be excluded from pooled PK analysis if the bias is deemed unacceptable.

  • Path Forward: Method B is demonstrably superior and should be the method of choice for all future pivotal and regulatory-filing studies. The initial investment in developing a more complex method with SPE and a custom-synthesized SIL-IS pays dividends in data quality, reducing the risk of failed studies and regulatory queries. Method A remains a viable option for high-throughput, early-stage discovery screening where the primary goal is rank-ordering compounds rather than precise quantification.

This guide underscores that bioanalytical method validation is not a one-size-fits-all exercise. A deep understanding of the analytical chemistry, sources of variability, and regulatory expectations is essential for designing robust methods and correctly interpreting cross-validation data to ensure the integrity of a drug development program.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Cloud.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Center for Biotechnology Information.
  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass.
  • Objective criteria for statistical assessments of cross validation of bioanalytical methods. (2025, October 28). Taylor & Francis Online.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass.
  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.
  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010, July 5). Pharma IQ.
  • Development of generic liquid chromatography-mass spectrometry methods using experimental design. (2002, January 1). ACS Publications.
  • Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. (2025, January 1). PubMed.
  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. (2016, April 26). LCGC International.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 11). BioPharma Services.
  • how to develop a lc-ms/ms method for acidic compounds plasma. (2007, December 26). Chromatography Forum.
  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. (2021, June 14). Anapharm Bioanalytics.
  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025, December 28). ResolveMass.
  • Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines. (n.d.). Benchchem.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011, January 15). PubMed.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (n.d.). Royal Society of Chemistry.
  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (2025, February 28). MDPI.
  • New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. (n.d.). ResearchGate.
  • (PDF) An LC-MS Method for the Analysis of Some Organic Acids in Tobacco Leaf, Snus, and Wet Snuff. (2018, April 27). ResearchGate.
  • Development and application of a liquid chromatography-mass spectrometry method for the determination of sugars and organics acids in araza. (2020, July 8). SciELO.
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Validation

A Comparative Cost Analysis of Synthetic Routes to 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic Acid Precursors

Introduction 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid is a valuable building block in medicinal chemistry, with its trifluorinated phenyl ring offering unique electronic properties that can enhance metabolic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid is a valuable building block in medicinal chemistry, with its trifluorinated phenyl ring offering unique electronic properties that can enhance metabolic stability and binding affinity of drug candidates. For researchers and drug development professionals, the efficient and cost-effective synthesis of this and related compounds is of paramount importance. This guide provides an in-depth comparative cost analysis of two classical and robust methods for synthesizing the core amino acid structure: the Strecker synthesis and the Bucherer-Bergs synthesis.

This analysis begins with a cost-effective approach to the key starting material, 3,4,5-trifluorobenzaldehyde, and then proceeds to a detailed, step-by-step examination of each subsequent synthetic route. The objective is to provide a clear, data-driven comparison of precursor costs, process complexity, and potential scalability to aid in the selection of the most appropriate synthetic strategy for your research and development needs.

Part 1: Synthesis of the Key Precursor: 3,4,5-Trifluorobenzaldehyde

The commercial availability of 3,4,5-trifluorobenzaldehyde can be limited, and the cost is often prohibitive for large-scale synthesis. Therefore, an efficient in-house synthesis is a critical first step for a cost-effective overall process. A reliable method is the formylation of 1-bromo-3,4,5-trifluorobenzene via a lithium-halogen exchange followed by quenching with N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 3,4,5-Trifluorobenzaldehyde
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3,4,5-trifluorobenzene (1.0 eq) and anhydrous diethyl ether or tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. The reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,4,5-trifluorobenzaldehyde.

Part 2: Comparative Analysis of Amino Acid Synthesis Routes

With a viable route to 3,4,5-trifluorobenzaldehyde established, we can now compare the two primary pathways to the target amino acid: the Strecker synthesis and the Bucherer-Bergs synthesis.

G cluster_0 Upstream Synthesis cluster_1 Route 1: Strecker Synthesis cluster_2 Route 2: Bucherer-Bergs Synthesis A 1-Bromo-3,4,5-trifluorobenzene B 3,4,5-Trifluorobenzaldehyde A->B 1. n-BuLi 2. DMF C α-(Methylamino)nitrile Intermediate B->C 1. CH3NH2 2. NaCN/HCN E Hydantoin Intermediate B->E KCN, (NH4)2CO3 (modified for N-methyl) D 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid C->D Acid Hydrolysis (H3O+) F 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid E->F Alkaline Hydrolysis

Safety & Regulatory Compliance

Safety

2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, spill response, and terminal disposal of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid. Executive Summary: The Chemical Context As a Senior A...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, spill response, and terminal disposal of 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid.

Executive Summary: The Chemical Context

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of fluorinated building blocks into their synthetic pipelines. 2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid (CAS: 1344310-34-4) is a highly specialized, non-natural amino acid derivative[1]. It is often utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) because its trifluorophenyl moiety imparts desirable pharmacokinetic properties, such as increased metabolic stability and lipophilicity.

However, the very structural features that make it valuable in drug discovery also introduce significant operational and environmental hazards. This guide provides a self-validating, step-by-step protocol for the safe handling and terminal disposal of this compound, ensuring your laboratory maintains strict compliance with environmental and safety standards.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is critical to understand the causality behind the chemical's hazards. The compound exhibits acute toxicity across all exposure routes and acts as a severe irritant to mucous membranes[1, 2].

Table 1: Hazard Classifications & Regulatory Codes

Hazard ClassHazard CodeDescriptionMechanistic Cause
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.The lipophilic trifluorophenyl group enhances rapid membrane permeability and systemic absorption.
Skin Irritation H315Causes skin irritation.The acidic carboxylic acid functional group disrupts the skin's natural acid mantle, causing localized inflammation.
Eye Irritation H319Causes serious eye irritation (Category 2A).Direct contact causes rapid pH alteration in the conjunctiva and cornea.
STOT SE 3 H335 / H336May cause respiratory irritation or drowsiness/dizziness.Inhalation of fine dust particles directly irritates the respiratory epithelium and may affect the central nervous system [1].

The Mechanistic Imperative of Controlled Disposal

Why can't fluorinated organic acids be disposed of via standard bio-waste or municipal incineration?

The presence of the 3,4,5-trifluorophenyl group dictates the disposal chemistry. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 485 kJ/mol).

  • Thermal Oxidation: Standard incineration temperatures are insufficient to completely mineralize the compound. Incomplete combustion can release highly toxic, volatile fluorinated organic intermediates. Therefore, controlled incineration at temperatures exceeding 850°C is strictly required [2].

  • Hydrogen Fluoride (HF) Generation: Upon successful thermal cleavage of the C-F bonds, the fluorine atoms combine with ambient hydrogen (from the methylamino and acetic acid groups, or atmospheric moisture) to form highly corrosive hydrogen fluoride (HF) gas.

  • Alkaline Scrubbing: To prevent HF from causing severe environmental acidification, the incinerator's exhaust must be routed through an alkaline flue gas scrubber. Using bases like calcium hydroxide ( Ca(OH)2​ ), the toxic HF is neutralized into inert, insoluble calcium fluoride ( CaF2​ ), which can be safely landfilled.

IncinerationPathway Compound 2-(Methylamino)-2- (3,4,5-trifluorophenyl) acetic acid Combustion Controlled Incineration (>850°C) Compound->Combustion Thermal Oxidation Gases Exhaust Gases: CO2, H2O, NOx, HF Combustion->Gases Scrubber Alkaline Flue Gas Scrubber Gases->Scrubber Gas Routing Safe Neutralized Salts (e.g., CaF2) Scrubber->Safe Neutralization

Mechanistic pathway of fluorinated amino acid degradation via controlled incineration and scrubbing.

Standard Operating Procedure (SOP): Routine Waste Disposal

To ensure a self-validating safety loop, every step of the disposal process must be documented and verified by a secondary laboratory technician.

Step 1: Segregation and Containment

  • Action: Collect all solid waste, including contaminated weighing paper, spatulas, and residual chemical, into a dedicated, chemically compatible hazardous waste container (e.g., High-Density Polyethylene - HDPE).

  • Causality: Segregation prevents cross-reactivity. Mixing this compound with strong oxidizing agents or strong bases in a general waste carboy can lead to exothermic reactions and the premature release of toxic fumes.

Step 2: Triple Rinsing of Primary Containers

  • Action: Empty primary reagent bottles must be triple-rinsed with a compatible organic solvent (e.g., methanol or ethanol)[2].

  • Action: Add the rinsate to a designated "Halogenated Organic Liquid Waste" container.

  • Causality: Triple rinsing ensures that >99.9% of the residual active pharmaceutical ingredient is removed, allowing the glass/plastic container to be reclassified as non-hazardous solid waste (depending on local jurisdiction).

Step 3: Labeling and Storage

  • Action: Label the container explicitly as "Halogenated Organic Waste: Contains Fluorinated Amino Acid Derivatives." Store in a cool, dry, well-ventilated secondary containment tray away from direct sunlight and moisture [3].

Step 4: Transfer to a Licensed Facility

  • Action: Do not discharge to sewer systems [2]. Transfer the waste to a licensed chemical destruction plant that specifically advertises "controlled incineration with flue gas scrubbing" capabilities [2, 4].

Standard Operating Procedure (SOP): Accidental Spill Response

In the event of a dry powder spill or a solution leak, immediate containment is required to prevent aerosolization and inhalation of the active compound.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (Don PPE) Start->Assess Vent Ensure Ventilation Remove Ignition Sources Assess->Vent Contain Contain Spill (Inert Absorbent) Vent->Contain Sweep Sweep & Collect (Non-sparking tools) Contain->Sweep Store Seal in Hazardous Waste Container Sweep->Store Dispose Licensed Incineration Store->Dispose

Logical workflow for mitigating and recovering accidental spills of fluorinated organic acids.

Spill Recovery Methodology:

  • Evacuation & Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the laboratory's HVAC system is functioning to provide adequate air exchanges. Remove all sources of ignition [2].

  • Don PPE: Equip the spill response team with the mandatory PPE outlined in Table 2.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Containment (Solid Spill): If the spill is a dry powder, lightly mist the powder with an inert solvent (like water or a dilute alcohol) to prevent dust aerosolization before sweeping.

  • Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the material [2]. Causality: Non-sparking tools prevent electrostatic discharge from igniting aerosolized organic dust particles, which can cause flash fires.

  • Sanitization: Wash the spill area thoroughly with soap and plenty of water [2]. Collect the wash water into the halogenated aqueous waste stream.

Required Personal Protective Equipment (PPE)

To safely execute the protocols above, the following engineering controls and PPE are mandatory.

Table 2: PPE Specifications for Handling and Disposal

Equipment TypeSpecification StandardJustification
Engineering Control Fume Hood (Face velocity >100 fpm)Prevents inhalation of aerosolized dust or volatile solvent vapors during waste transfer [3].
Respiratory Protection Full-face particle respirator (Type N99 or P2)Required if handling large quantities outside of a fume hood to prevent inhalation of H332/H335 classified dust [3].
Hand Protection Nitrile or Neoprene gloves (EN 374 compliant)Provides an impermeable chemical barrier against dermal absorption (H312) [2, 3].
Eye Protection Chemical safety goggles (EN166 / ANSI Z87.1)Protects against severe eye irritation (H319) from accidental powder splashes [3].

References

  • NextSDS. (n.d.). 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid — Chemical Substance Information. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid
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2-(Methylamino)-2-(3,4,5-trifluorophenyl)acetic acid
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